Product packaging for Midecamycin(Cat. No.:CAS No. 35457-80-8)

Midecamycin

Número de catálogo: B1676577
Número CAS: 35457-80-8
Peso molecular: 814.0 g/mol
Clave InChI: DMUAPQTXSSNEDD-QALJCMCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Midecamycin (CAS 35457-80-8) is a naturally occurring 16-membered macrolide antibiotic originally isolated from the actinobacterium Streptomyces mycarofaciens . As a broad-spectrum bacteriostatic agent, it inhibits bacterial protein synthesis by specifically binding to the 50S ribosomal subunit, thereby preventing peptide bond formation and translocation . This mechanism of action makes it a valuable tool for studying protein biosynthesis and ribosomal function. Its primary research applications include investigating infectious diseases, particularly upper and lower respiratory tract infections, and exploring its efficacy against various Gram-positive bacteria . A key area of scientific interest is this compound's role in antimicrobial resistance (AMR) research. Studies have demonstrated its activity against both erythromycin-susceptible and some efflux-mediated erythromycin-resistant bacterial strains . Recent investigations focus on glycosylation as a major inactivation mechanism, where glycosyltransferase enzymes attach various sugar moieties (e.g., glucose, xylose, N-acetylglucosamine) to the this compound molecule, leading to its inactivation and providing a model system for understanding one of the key macrolide resistance pathways . From a pharmacological perspective, this compound is noted for its favorable tissue distribution profile. It is rapidly absorbed and demonstrates excellent penetration into tissues, including bronchial secretions and bone, achieving tissue-to-serum concentration ratios greater than one . Furthermore, it undergoes extensive biotransformation in the liver, with its metabolites exhibiting little to no antimicrobial activity . Its distinct pharmacokinetic profile and its lower potential for certain drug-drug interactions—specifically, a reduced propensity to inhibit cytochrome P450 compared to other macrolides like erythromycin and clarithromycin—make it a compound of significant comparative interest in pharmacological studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H67NO15 B1676577 Midecamycin CAS No. 35457-80-8

Propiedades

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUAPQTXSSNEDD-QALJCMCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045463
Record name Midecamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Midecamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

35457-80-8
Record name Midecamycin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35457-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midecamycin [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035457808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midecamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midecamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Midecamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDECAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34Z0Y5UH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Midecamycin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the 50S subunit. It details the binding site within the nascent peptide exit tunnel (NPET), the specific interactions with 23S rRNA and ribosomal proteins, and the subsequent context-dependent inhibition of protein synthesis. This document synthesizes data from structural biology, biochemical assays, and genetic studies to offer a comprehensive resource for researchers in microbiology and drug development. Detailed experimental protocols for key investigative techniques and quantitative binding data are also presented to facilitate further research in this area.

Introduction

The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a primary target for a multitude of clinically significant antibiotics.[1][2] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[3][4] this compound, a macrolide produced by Streptomyces mycarofaciens, belongs to a class of antibiotics that bind within this tunnel, thereby inhibiting protein synthesis.[5][6][7] While initially perceived as simple "plugs" that physically obstruct the NPET, the mechanism of macrolides, including this compound, is now understood to be more nuanced, involving the selective, sequence-dependent stalling of translation.[3][8][9] This guide delves into the intricate details of this mechanism.

The this compound Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of macrolides within the NPET of the 50S ribosomal subunit.[10][11][12][13] this compound and other macrolides position themselves approximately 10-20 Å away from the PTC, establishing a network of interactions with the ribosomal RNA and, to a lesser extent, ribosomal proteins.[3][4]

Interaction with 23S rRNA

The primary determinant of macrolide binding is the 23S rRNA component of the 50S subunit.[2][10][14] Key nucleotide residues in domain V of the 23S rRNA form the core of the binding pocket. For macrolides in general, critical interactions involve nucleotides such as A2058 and A2059, which are splayed out to accommodate the drug molecule.[3][10] The C5 desosamine sugar, a common feature of many macrolides, directly interacts with these residues.[3] Additionally, nucleotides in domain II, such as those in helix 35, contribute to the binding site.[10] Resistance to macrolides often arises from mutations or enzymatic modifications (e.g., methylation by Erm methyltransferases) of these key rRNA residues, which reduces the drug's binding affinity.[5][10][14] For 16-membered macrolides like this compound, specific mutations at position 2067 in the 23S rRNA have been associated with resistance.[7]

Interaction with Ribosomal Proteins

While rRNA forms the major part of the binding site, ribosomal proteins L4 and L22, located near the NPET, also play a role in the action of and resistance to macrolides.[10] Mutations in these proteins can confer resistance, though it is often debated whether this is through direct interaction with the drug or via allosteric effects on the rRNA conformation of the binding site.[10] Some studies suggest that a deletion in protein L22 can alter the conformation of the exit tunnel, potentially allowing the nascent peptide to bypass the bound antibiotic.[15]

Mechanism of Protein Synthesis Inhibition

The binding of this compound within the NPET does not lead to a complete and immediate halt of all protein synthesis. Instead, it induces a context-specific stalling of the ribosome.[3][8][16]

Interference with Nascent Peptide Elongation

The presence of the macrolide molecule constricts the NPET.[2][8] As the nascent polypeptide chain grows, it eventually encounters the bound drug. The outcome of this encounter is dependent on the amino acid sequence of the nascent chain.[3][8] Specific peptide motifs are "recognized" by the drug-stalled ribosome, leading to an inhibition of peptide bond formation at the PTC.[8] This suggests an allosteric communication between the NPET and the PTC, where the interaction of the nascent chain and the drug in the tunnel influences the catalytic activity of the ribosome.[9]

Dissociation of Peptidyl-tRNA

A significant consequence of this ribosome stalling is the premature dissociation of peptidyl-tRNA from the ribosome.[10][17] This abortive termination of translation prevents the synthesis of full-length, functional proteins, ultimately leading to the bacteriostatic effect.[14][17]

Quantitative Analysis of this compound-Ribosome Interaction

The affinity of this compound and other macrolides for the ribosome can be quantified through various biochemical assays. The dissociation constant (Kd) is a key parameter reflecting the strength of this interaction.

AntibioticRibosome SourceMethodDissociation Constant (Kd)Reference
ErythromycinE. coliEquilibrium Binding Assay4.9 ± 0.6 nM[18]
SolithromycinE. coliEquilibrium Binding Assay5.1 ± 1.1 nM[18]
Telithromycin (Ketolide)Mutant E. coliRadioactive Binding AssayKd values are determined but not explicitly stated in the abstract[10]
Erythromycin (Ketolide)Mutant E. coliRadioactive Binding AssayAffinity is slightly increased in the U2609C mutant[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the interaction of this compound with the 50S ribosomal subunit.

Ribosome Binding Assay (Equilibrium Centrifugation Method)

This protocol is adapted from methodologies described for macrolide binding studies.[10]

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using established protocols involving cell lysis, differential centrifugation, and sucrose density gradient centrifugation.[19] Determine the concentration of active ribosomes.[10]

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed amount of ribosomes (e.g., 23 pmol) with varying concentrations of radiolabeled this compound (e.g., [14C]-midecamycin).[10]

    • The reaction is carried out in a binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl).[10]

    • Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[10]

  • Separation of Bound and Unbound Ligand:

    • Pellet the ribosomes and any bound ligand by ultracentrifugation (e.g., 100,000 x g for 2 hours).[10]

  • Quantification:

    • Carefully remove the supernatant containing the unbound ligand.

    • Resuspend the ribosome pellet and quantify the amount of radioactivity using scintillation counting.

  • Data Analysis:

    • Plot the amount of bound this compound as a function of the free this compound concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., using the formula Kd = D1/2 - 1/2Rtotal, where D1/2 is the drug concentration at which 50% of ribosomes are bound, and Rtotal is the total concentration of active ribosomes).[10]

Ribosome Footprinting (Ribosome Profiling)

This protocol provides a general workflow for ribosome profiling to identify ribosome stall sites induced by this compound.[20][21][22][23][24]

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with this compound at a concentration known to inhibit protein synthesis. A control culture without the antibiotic should be run in parallel.

    • Rapidly harvest the cells, often in the presence of an elongation inhibitor like chloramphenicol, to trap ribosomes on the mRNA.[20] Flash-freezing is an alternative to halt translation.[20]

  • Cell Lysis and Nuclease Digestion:

    • Lyse the cells under conditions that maintain the integrity of the ribosome-mRNA complexes.

    • Treat the lysate with a nuclease (e.g., micrococcal nuclease or RNase I) to digest the mRNA that is not protected by the ribosomes.[21][24]

  • Isolation of Monosomes:

    • Isolate the 70S monosomes (ribosomes with the protected mRNA fragment) from the digested lysate. This is typically done by sucrose density gradient ultracentrifugation or size-exclusion chromatography.[20][21][23]

  • RNA Extraction and Footprint Isolation:

    • Extract the RNA from the isolated monosomes.

    • Isolate the ribosome-protected mRNA fragments ("footprints"), which are typically 22-30 nucleotides in length, by size selection using denaturing polyacrylamide gel electrophoresis (PAGE).[20][23]

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the isolated footprints.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome.

    • Compare the ribosome density profiles between the this compound-treated and control samples to identify specific locations where ribosomes have accumulated, indicating antibiotic-induced stalling.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study it.

Midecamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis (Elongation) PTC->Protein_Synthesis Catalyzes NPET Nascent Peptide Exit Tunnel (NPET) Stalling Context-Specific Ribosome Stalling NPET->Stalling Interaction with specific nascent peptide motifs and this compound leads to This compound This compound This compound->NPET Binds within NPET Nascent_Peptide Growing Nascent Peptide Chain Nascent_Peptide->NPET Traverses Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->PTC Protein_Synthesis->Nascent_Peptide Produces Stalling->PTC Allosterically inhibits Dissociation Premature Dissociation of Peptidyl-tRNA Stalling->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Caption: Mechanism of this compound Action on the 50S Ribosomal Subunit.

Ribosome_Binding_Workflow start Start prep Isolate 70S Ribosomes start->prep incubate Incubate Ribosomes with Radiolabeled this compound (Varying Concentrations) prep->incubate centrifuge Ultracentrifugation to Pellet Ribosomes incubate->centrifuge separate Separate Supernatant (Unbound Drug) from Pellet (Bound Drug) centrifuge->separate quantify Quantify Radioactivity in Pellet separate->quantify analyze Data Analysis: Plot Binding Curve, Calculate Kd quantify->analyze end End analyze->end

Caption: Experimental Workflow for a Ribosome Binding Assay.

Ribosome_Footprinting_Workflow start Start treat Treat Bacterial Culture with this compound start->treat harvest Rapidly Harvest Cells (e.g., with Chloramphenicol) treat->harvest lyse Cell Lysis harvest->lyse digest Nuclease Digestion of Unprotected mRNA lyse->digest isolate Isolate Monosomes (Sucrose Gradient) digest->isolate extract Extract RNA and Isolate Footprints (PAGE) isolate->extract library Prepare Sequencing Library extract->library sequence High-Throughput Sequencing library->sequence analyze Map Reads and Analyze Ribosome Occupancy sequence->analyze end End analyze->end

Caption: Experimental Workflow for Ribosome Footprinting.

Conclusion

This compound inhibits bacterial protein synthesis through a sophisticated mechanism that involves more than simple steric hindrance. By binding to a specific site within the nascent peptide exit tunnel of the 50S ribosomal subunit, it interacts with key 23S rRNA residues. This binding allosterically modulates the activity of the peptidyl transferase center in a manner that is dependent on the sequence of the nascent polypeptide chain. The resulting context-specific ribosome stalling and premature dissociation of peptidyl-tRNA effectively halt the production of essential proteins. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new macrolide antibiotics that can overcome existing resistance mechanisms and for the continued development of effective antibacterial therapies.

References

An In-depth Technical Guide to the Synthesis of Midecamycin from Streptomyces mycarofaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the filamentous bacterium Streptomyces mycarofaciens. Its synthesis is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailed experimental protocols for its production and analysis, and an examination of the regulatory mechanisms that govern its synthesis. The information is presented to aid researchers and professionals in the fields of natural product chemistry, microbiology, and drug development in understanding and potentially manipulating the production of this important antibiotic.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the assembly of a polyketide chain from precursor molecules by a Type I modular polyketide synthase. This is followed by a series of post-PKS modifications, including glycosylation and acylation, to yield the final bioactive compound.

Precursor Molecules

The biosynthesis of the this compound aglycone is initiated from the following precursor units:

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • Ethylmalonyl-CoA

  • Methoxymalonyl-CoA[1]

Polyketide Synthase (PKS) Assembly

The this compound PKS is a large, multi-domain enzyme complex organized into modules. Each module is responsible for one cycle of polyketide chain elongation. While the exact sequence of all modules in the this compound PKS is not fully elucidated in publicly available literature, a putative model can be constructed based on the known structure of this compound A1 and the general principles of modular PKS architecture. The growing polyketide chain is passed from one module to the next, with each module adding a specific extender unit and performing optional reductive modifications.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone and its cyclization into a macrolactone ring, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These modifications include:

  • Glycosylation: The macrolactone is glycosylated with two deoxysugars, D-mycaminose and L-mycarose. The genes responsible for the biosynthesis of dTDP-D-mycaminose have been identified in S. mycarofaciens and include genes encoding dTDP-glucose synthase, dTDP-glucose dehydratase, aminotransferase, methyltransferase, and glycosyltransferase.[2]

  • Acylation: The mdmB gene in S. mycarofaciens encodes a 3-O-acyltransferase that adds acetyl and propionyl groups to the 3-hydroxyl group of the lactone ring.[3]

The following diagram illustrates the proposed biosynthetic pathway of this compound A1.

Midecamycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (PKS Modules) cluster_post_pks Post-PKS Tailoring Malonyl_CoA Malonyl-CoA PKS_Modules Modular Polyketide Synthase Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS_Modules Methoxymalonyl_CoA Methoxymalonyl-CoA Methoxymalonyl_CoA->PKS_Modules Protothis compound Protothis compound (Macrolactone Core) PKS_Modules->Protothis compound Cyclization Glycosylation Glycosylation (Addition of Mycaminose & Mycarose) Protothis compound->Glycosylation Acylation Acylation (Addition of Acetyl/Propionyl groups) Glycosylation->Acylation Midecamycin_A1 This compound A1 Acylation->Midecamycin_A1

Figure 1: Proposed Biosynthetic Pathway of this compound A1.

Quantitative Data on this compound Production

The yield of this compound from S. mycarofaciens is influenced by various fermentation parameters. While specific industrial production titers are often proprietary, research provides insights into achievable yields and the impact of optimizing fermentation conditions.

ParameterCondition/ValueThis compound Titer/YieldReference
Heterologous Expression Streptomyces fradiae expressing this compound PKS genes1 g/L of a this compound analog[1]
Fermentation Time 4-7 daysOptimal production often observed in late stationary phase[4]
pH 6.8 - 7.2Maintained for optimal growth and production[5]
Temperature 28 - 30°COptimal for most Streptomyces species[6]
Carbon Source Dextrose (2%)Supports good growth and antibiotic production[7]
Nitrogen Source Soybean meal, Peptone (0.05%)Provides necessary amino acids and nutrients[7]

Note: The data presented are indicative and may vary depending on the specific strain of S. mycarofaciens and the precise fermentation conditions employed.

Experimental Protocols

Fermentation of Streptomyces mycarofaciens for this compound Production

This protocol outlines a typical lab-scale fermentation process.

  • Seed Culture Preparation:

    • Inoculate a loopful of S. mycarofaciens spores or mycelial fragments from a mature agar plate into a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture Inoculation:

    • Transfer the seed culture (5% v/v) to a 250 mL flask containing 50 mL of production medium. A typical production medium might consist of (g/L): Dextrose 20, Soybean meal 15, Yeast extract 5, CaCO₃ 2, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, adjusted to pH 7.0.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 5-7 days.

  • Monitoring:

    • Periodically and aseptically withdraw samples to monitor cell growth (mycelial dry weight) and this compound production (by HPLC).

Fermentation_Workflow Spore_Stock S. mycarofaciens Spore Stock/Agar Plate Seed_Culture Seed Culture (TSB, 48-72h, 28°C, 200 rpm) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (Production Medium, 5-7 days, 28°C, 200 rpm) Seed_Culture->Production_Culture Inoculation (5% v/v) Sampling Periodic Sampling Production_Culture->Sampling Analysis Analysis (Cell Growth, this compound Titer) Sampling->Analysis

Figure 2: Experimental Workflow for this compound Fermentation.
Extraction of this compound from Fermentation Broth

This protocol describes the extraction of both intracellular and extracellular this compound.

  • Separation of Mycelia and Supernatant:

    • Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the mycelia.

  • Extraction from Supernatant (Extracellular):

    • Adjust the pH of the supernatant to 8.5 with NaOH.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a small volume of methanol for HPLC analysis.

  • Extraction from Mycelia (Intracellular):

    • Wash the mycelial pellet with distilled water and re-centrifuge.

    • Resuspend the mycelia in a suitable volume of acetone or methanol and sonicate or homogenize to disrupt the cells.

    • Centrifuge to remove cell debris.

    • Evaporate the solvent from the supernatant and re-dissolve the residue in methanol for HPLC analysis.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0). A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.[8]

  • Sample Preparation: Dilute the methanolic extracts of the fermentation broth with the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Prepare a standard curve using this compound A1 reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of genes. While the specific regulatory cascade for this compound is not fully detailed, it is likely to follow the general model for macrolide biosynthesis, which involves pathway-specific activators.

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): These proteins are often found within the biosynthetic gene cluster and act as transcriptional activators for the biosynthetic genes.[1]

  • LAL (Large ATP-binding LuxR-like) Family Regulators: These are another class of positive regulators that are often involved in the activation of macrolide biosynthesis.[1]

A putative regulatory cascade for this compound biosynthesis can be proposed where environmental or developmental signals trigger a global regulatory cascade, which in turn activates the expression of pathway-specific activators (like a SARP or LAL regulator). These activators then bind to the promoter regions of the this compound biosynthetic genes, switching on their transcription and leading to antibiotic production.

Regulatory_Pathway Environmental_Signals Environmental/Developmental Signals (e.g., Nutrient Limitation, Quorum Sensing) Global_Regulators Global Regulatory Proteins Environmental_Signals->Global_Regulators Perception Pathway_Specific_Activator Pathway-Specific Activator (e.g., SARP or LAL family) Global_Regulators->Pathway_Specific_Activator Activation Midecamycin_BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Specific_Activator->Midecamycin_BGC Transcriptional Activation Midecamycin_Production This compound Production Midecamycin_BGC->Midecamycin_Production Expression

Figure 3: Putative Regulatory Cascade for this compound Synthesis.

Conclusion

The synthesis of this compound by Streptomyces mycarofaciens is a multifaceted process involving a complex biosynthetic pathway and intricate regulatory networks. This guide has provided a detailed overview of the current understanding of this compound production, from the precursor molecules to the final tailored antibiotic. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to study, optimize, or engineer the biosynthesis of this clinically relevant macrolide. Further research into the specific details of the PKS module organization and the regulatory signaling cascade will undoubtedly open new avenues for strain improvement and the generation of novel this compound analogs with enhanced therapeutic properties.

References

In Vitro Activity of Midecamycin Against Erythromycin-Resistant Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of antimicrobial resistance necessitates a thorough evaluation of existing and novel therapeutic agents. Midecamycin, a 16-membered macrolide antibiotic, has demonstrated a potential role in combating infections caused by erythromycin-resistant bacteria. This technical guide provides an in-depth analysis of the in vitro activity of this compound against such strains, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows. Understanding the nuances of this compound's efficacy against specific resistance mechanisms is crucial for its potential clinical application and for guiding future drug development efforts.

Data Presentation: Comparative In Vitro Activity

The in vitro efficacy of this compound against erythromycin-resistant bacteria is critically dependent on the underlying resistance mechanism. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a comparative perspective against erythromycin and other macrolides.

Table 1: Comparative MICs of this compound and Other Macrolides against Streptococcus pyogenes with Defined Erythromycin Resistance Phenotypes

AntibioticErythromycin-Susceptible (n=132)Erythromycin-Resistant (Efflux Phenotype, n=5)Erythromycin-Resistant (Inducible Resistance - ermTR, n=2)Erythromycin-Resistant (ermB)
MIC50 (mg/L) MIC90 (mg/L) MIC Range (mg/L) MIC Range (mg/L)
This compound ≤0.06≤0.060.12-0.5>4
Erythromycin0.120.52->4>4
Clarithromycin0.060.122->4>4
Roxithromycin0.250.52->4>4
Azithromycin0.250.52->4>4
Josamycin≤0.060.120.25-1>4
Clindamycin0.120.250.12-0.25>4

Data extracted from Geslin, A. M. C., et al. (2001).[1]

Note: The data clearly indicates that this compound retains significant activity against Streptococcus pyogenes strains exhibiting erythromycin resistance due to an efflux mechanism and those with inducible resistance mediated by the ermTR gene.[1] However, its efficacy is substantially diminished against strains harboring the ermB gene, which confers high-level, constitutive resistance to macrolides.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount for evaluating the activity of antimicrobial agents. The following sections detail the methodologies commonly employed in the studies cited.

Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Erythromycin-resistant and -susceptible clinical isolates of relevant bacterial species (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes).

  • Antimicrobial Agents: this compound, erythromycin, and other comparator macrolides obtained as standard laboratory powders.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), often supplemented with lysed horse blood for fastidious organisms like streptococci.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from a fresh agar plate.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare stock solutions of each antimicrobial agent in a suitable solvent.

  • Perform serial twofold dilutions of each antimicrobial agent in the appropriate broth within the 96-well plates to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol 2: Molecular Detection of Macrolide Resistance Genes (erm and mef) by PCR

Polymerase Chain Reaction (PCR) is a rapid and specific method for identifying the genetic determinants of antimicrobial resistance.

1. DNA Extraction:

  • Isolate genomic DNA from the bacterial strains using a commercial DNA extraction kit or a standard enzymatic lysis method.

2. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (ermA, ermB, ermC, mefA, etc.).

  • Add the extracted genomic DNA to the master mix.

  • Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

3. Detection of PCR Products:

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size indicates the presence of the specific resistance gene.

Visualizations

Signaling Pathway: Mechanism of Action of this compound and Macrolide Resistance

macrolide_action_resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Facilitates This compound This compound This compound->ribosome Binds to P-site and exit tunnel This compound->protein_synthesis Inhibits efflux_pump mef Efflux Pump This compound->efflux_pump erm_methylase erm Methylase erm_methylase->ribosome Methylates 23S rRNA, prevents binding efflux_pump->this compound

Caption: Action of this compound and mechanisms of bacterial resistance.

Experimental Workflow: In Vitro Susceptibility Testing and Resistance Mechanism Determination

experimental_workflow start Start: Erythromycin-Resistant Clinical Isolate mic_testing Broth Microdilution MIC Testing (this compound, Erythromycin, etc.) start->mic_testing dna_extraction Genomic DNA Extraction start->dna_extraction correlation Correlate MIC Data with Resistance Genotype mic_testing->correlation pcr Multiplex PCR for Resistance Genes (erm, mef) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel phenotype Determine Resistance Phenotype (e.g., Efflux, Target Modification) gel->phenotype phenotype->correlation end End: Characterized In Vitro Activity correlation->end

Caption: Workflow for assessing this compound activity and resistance.

Conclusion

The in vitro data compiled in this guide indicate that this compound exhibits a nuanced activity profile against erythromycin-resistant bacteria. Its effectiveness is largely preserved against strains that utilize efflux pumps for macrolide resistance, a common mechanism in some bacterial species.[1] However, this compound is generally not effective against strains with ribosomal modifications conferred by erm genes, which result in high-level resistance to a broad range of macrolides.

For researchers and drug development professionals, these findings underscore the importance of characterizing the specific resistance mechanisms prevalent in target pathogens when considering this compound as a therapeutic option. Further research focusing on the in vivo efficacy of this compound against efflux-positive, erythromycin-resistant infections is warranted. Additionally, the detailed protocols provided herein offer a standardized framework for conducting future in vitro studies to further elucidate the spectrum of activity of this compound and other novel macrolide antibiotics.

References

In-depth Technical Guide: Pharmacokinetics and Metabolism of Midecamycin in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its diacetate ester prodrug, miocamycin (this compound acetate), is often used in clinical practice to enhance its oral absorption and improve its pharmacokinetic profile. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound and its prodrug miocamycin has been evaluated in various preclinical and clinical studies. Following oral administration, miocamycin is rapidly absorbed and hydrolyzed to the active parent drug, this compound.

Preclinical Pharmacokinetics in Rats

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Acetate Following Oral Administration in Rats

ParameterUnitValue (Mean ± SD)
Dosemg/kg[Data Not Available]
Cmaxng/mL[Data Not Available]
Tmaxh[Data Not Available]
AUC(0-t)ng·h/mL[Data Not Available]
AUC(0-inf)ng·h/mL[Data Not Available]
t1/2h[Data Not Available]
CL/FmL/h/kg[Data Not Available]
Vd/FL/kg[Data Not Available]

Note: This table is a template. Specific values from targeted preclinical studies are required for completion.

Clinical Pharmacokinetics in Healthy Volunteers

Studies in healthy human volunteers have provided valuable insights into the pharmacokinetics of miocamycin after oral administration.

Table 2: Pharmacokinetic Parameters of Miocamycin Following Single Oral Administration in Healthy Male Volunteers

DoseCmax (mg/L)Tmax (h)AUC (mg·h/L)
600 mg0.8[1]1.0[1]7.58 ± 0.25[2]
1200 mg[Data Not Available]~0.55[2]18.68 ± 15.16[2]

Data is compiled from multiple sources. It is important to note that Tmax for the 1200 mg dose is an apparent duration of absorption.

Distribution

This compound is extensively distributed into various tissues and fluids. Notably, in a study with healthy male volunteers receiving 1200 mg of miocamycin daily (600 mg every 12 hours), prostatic levels of the drug were found to be five times higher than those in the serum at the same time point[2]. This suggests significant penetration into prostatic tissue, which could be advantageous for treating bacterial prostatitis. The apparent volume of distribution of this compound has been reported to be 7.7 L/kg[1].

Metabolism

Below is a conceptual representation of the initial step in this compound metabolism.

This compound This compound Metabolite 14-hydroxy-midecamycin (Main Metabolite) This compound->Metabolite Hepatic Hydroxylation Other_Metabolites Other Metabolites (e.g., Mb1, Mb2, Mb6, Mb12) This compound->Other_Metabolites Further Metabolism

Caption: Initial metabolic pathway of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion. Renal elimination plays a minor role, with urinary concentrations accounting for only about 3.3% of the administered dose after 6 hours[1]. A comprehensive mass balance study in rats would provide a more detailed quantitative picture of the excretion pathways.

The following diagram illustrates the general workflow for a mass balance study.

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Oral Administration of Radiolabeled this compound to Rats Collection Collection of Urine, Feces, and Bile over Time Dosing->Collection Quantification Quantification of Total Radioactivity (e.g., LSC) Collection->Quantification Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Collection->Metabolite_Profiling

Caption: Workflow for a rodent mass balance study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)

A typical experimental design to determine the oral pharmacokinetics of this compound acetate in rats would involve the following steps. This protocol is a generalized representation and specific details may vary between studies.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.

  • Drug Administration: this compound acetate is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.

The following diagram illustrates the workflow for a preclinical pharmacokinetic study.

Animal_Prep Animal Preparation (Fasting) Dosing Oral Dosing Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis LC-MS/MS Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Analytical Methodology: LC-MS/MS for Quantification in Plasma (General Protocol)

The quantification of this compound and its metabolites in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (a compound with similar physicochemical properties to this compound).

    • Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

The following diagram illustrates the logical relationship in the development of an LC-MS/MS method.

cluster_method_dev Method Development cluster_sample_analysis Sample Analysis Optimization Optimization of MS and Chromatographic Conditions Validation Method Validation (Linearity, Accuracy, Precision, etc.) Optimization->Validation Sample_Prep Sample Preparation Validation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Logical workflow for LC-MS/MS method development and sample analysis.

Conclusion

This compound, particularly in its prodrug form miocamycin, demonstrates favorable pharmacokinetic properties, including rapid absorption and extensive tissue distribution. It is primarily cleared through hepatic metabolism, with biliary excretion being the main route of elimination. The formation of active metabolites may contribute to its overall therapeutic efficacy. Further research is warranted to fully elucidate the chemical structures and pharmacokinetic profiles of all major metabolites and to obtain a complete mass balance profile in different species, including humans. The methodologies outlined in this guide provide a framework for conducting such preclinical and clinical studies, which are essential for a comprehensive understanding of the in vivo behavior of this compound.

References

A Deep Dive into Midecamycin: A Comparative Analysis of Midecamycin Acetate and Midecamycin Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, stands as a notable agent in the treatment of various bacterial infections.[1] It is available in two primary forms: this compound base and its diacetate ester, this compound acetate (also known as miocamycin). While both share the same core mechanism of action, their foundational properties, particularly their pharmacokinetic profiles, exhibit key differences that influence their clinical application and efficacy. This technical guide provides an in-depth comparison of the foundational properties of this compound acetate and this compound base, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key mechanisms and workflows.

Chemical and Physicochemical Properties

This compound acetate is a semi-synthetic derivative of this compound.[2] The addition of two acetate groups enhances the lipophilicity of the molecule, which in turn influences its absorption and pharmacokinetic behavior.[3] The fundamental chemical and physical properties of both compounds are summarized below.

PropertyThis compound Acetate (Miocamycin)This compound Base
Molecular Formula C45H71NO17[2][4]C41H67NO15[5]
Molecular Weight 898.0 g/mol [4]814.0 g/mol [3]
CAS Number 55881-07-7[4]35457-80-8[5]
Melting Point ~220°C (with coloration)155-156°C[5]
Solubility in Water Slightly solubleInsoluble[3]
Other Solubilities Soluble in methanol, acetone, and chloroform.Soluble in acidic/low pH water; Very soluble in methanol, chloroform, ethyl acetate, benzene, ethyl ether; Almost completely in ethanol.[5]

Pharmacokinetic Profile

The primary advantage of this compound acetate lies in its improved pharmacokinetic profile compared to the this compound base.[3] The acetate form is reported to have a longer half-life and better overall activity.[3] After oral administration, this compound is rapidly and almost completely absorbed in the alkaline environment of the intestine.[3]

ParameterThis compound Acetate (Miocamycin)This compound Base
Administration Route Oral[6]Oral[3]
Peak Plasma Concentration (Cmax) Not explicitly found in human studies0.8 mg/L (after 600 mg oral dose)[3]
Time to Peak (Tmax) Not explicitly found in human studies~1 hour (after 600 mg oral dose)[3]
Area Under the Curve (AUC) 7.58 ± 0.25 mg/h/L (after 600 mg single oral dose in healthy volunteers)[7]Not explicitly found
Volume of Distribution (Vd) 2.13 ± 0.17 L/kg (in cattle, intravenous)[6]7.7 L/kg[3]
Plasma Half-life (t1/2) 2.49 ± 0.23 hours (in cattle, intravenous)[6]Stated to be shorter than the acetate form[3]
Protein Binding High protein binding rate[8]~15%[3]
Metabolism Extensively in the liver; metabolites possess some antimicrobial activity.[6]Extensively in the liver; metabolites have little to no antimicrobial activity.[3]
Elimination Primarily hepatic.[3]Primarily hepatic, with minor renal elimination.[3]

Pharmacodynamics and Mechanism of Action

Both this compound acetate and this compound base are macrolide antibiotics that inhibit bacterial protein synthesis.[9] They are effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[8] this compound acetate has been shown to be active against erythromycin-susceptible and some erythromycin-resistant strains.[3]

The core mechanism of action for both compounds is the reversible binding to the 50S subunit of the bacterial ribosome. This interaction blocks the peptidyl transferase center, preventing the formation of peptide bonds and the translocation step in protein synthesis, ultimately leading to the cessation of bacterial growth.[9][10]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit This compound This compound (Acetate or Base) Ribosome 70S Ribosome This compound->Ribosome Enters cell and binds to PTC Peptidyl Transferase Center (PTC) Protein Bacterial Protein (Essential for growth) Ribosome->Protein Protein Synthesis Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Binding at PTC causes mRNA mRNA mRNA->Ribosome Translation Growth_Arrest Bacterial Growth Arrest / Death Protein->Growth_Arrest Leads to (if not inhibited) Inhibition->Growth_Arrest

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

The following sections outline generalized experimental protocols for determining key properties of macrolide antibiotics like this compound and its acetate form.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Solubility_Protocol start Start prep_buffer Prepare aqueous buffer solutions (pH 1.2, 4.5, 6.8) start->prep_buffer add_compound Add excess amount of the macrolide to each buffer prep_buffer->add_compound incubate Incubate at 37°C with constant agitation (e.g., 24-48h) add_compound->incubate centrifuge Centrifuge to separate undissolved solid incubate->centrifuge filter Filter the supernatant centrifuge->filter analyze Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV or LC-MS/MS) filter->analyze end End analyze->end

Caption: Workflow for determining aqueous solubility.

Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[11]

  • Sample Preparation: Add an excess amount of the test compound (this compound base or acetate) to a known volume of each buffer solution in a sealed flask. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[12]

  • Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (typically 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.45 µm).[13]

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[12][13]

Pharmacokinetic Analysis in Plasma (HPLC-MS/MS Method)

This protocol outlines a general procedure for the quantification of macrolides in plasma samples to determine pharmacokinetic parameters.

Pharmacokinetic_Analysis_Workflow start Start: Collect blood samples at various time points post-dose centrifuge_plasma Centrifuge blood to separate plasma start->centrifuge_plasma protein_precipitation Plasma deproteinization (e.g., with acetonitrile or methanol) centrifuge_plasma->protein_precipitation centrifuge_supernatant Centrifuge to pellet precipitated proteins protein_precipitation->centrifuge_supernatant extract_supernatant Collect the supernatant centrifuge_supernatant->extract_supernatant lcms_analysis Inject supernatant into HPLC-MS/MS system for analysis extract_supernatant->lcms_analysis pk_modeling Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_modeling end End pk_modeling->end

Caption: Workflow for pharmacokinetic analysis of plasma samples.

Methodology:

  • Sample Collection: Collect blood samples from subjects at predetermined time points following drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To a known volume of plasma, add a protein precipitating agent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[14] This step is crucial to remove proteins that can interfere with the analysis and damage the HPLC column.[14]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Sample Extraction: Carefully collect the supernatant containing the drug.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject a small volume of the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 column). Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate the analyte from other plasma components.[15]

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is ionized (e.g., using electrospray ionization) and detected based on its specific mass-to-charge ratio, providing high selectivity and sensitivity.[15]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the plasma samples. Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.[16]

Conclusion

This compound acetate presents a clear pharmacokinetic advantage over its base form, characterized by higher protein binding and likely a longer half-life, which contributes to its improved therapeutic efficacy. While both compounds share the same fundamental mechanism of inhibiting bacterial protein synthesis, the structural modification in the acetate form significantly enhances its drug-like properties. The selection between this compound acetate and this compound base for therapeutic use or further drug development should consider these differences in their foundational properties. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of these and other macrolide antibiotics.

References

An In-depth Technical Guide to the Discovery and Historical Development of Midecamycin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, represents a significant contribution to the arsenal of antimicrobial agents, particularly for the treatment of respiratory tract infections. Discovered in the early 1970s from the fermentation broth of Streptomyces mycarofaciens, this compound and its derivatives have been a subject of extensive research, leading to a deeper understanding of macrolide chemistry, mechanism of action, and bacterial resistance. This technical guide provides a comprehensive overview of the discovery and historical development of this compound antibiotics. It details the key experimental protocols for isolation, synthesis, and antimicrobial susceptibility testing. Quantitative data on the physicochemical properties, pharmacokinetic parameters, and in vitro activity are presented in structured tables for comparative analysis. Furthermore, this guide employs visualizations to illustrate the mechanism of action at the ribosomal level and key experimental workflows, offering a thorough resource for professionals in the field of antibiotic research and development.

Discovery and Historical Development

The story of this compound begins in the early 1970s, a period of intensive screening for novel antibiotics from natural sources. Scientists at Meiji Seika Kaisha, Ltd. in Japan successfully isolated a new macrolide antibiotic complex, designated SF-837, from the culture broth of a newly identified species, Streptomyces mycarofaciens. The initial findings were detailed in a 1971 publication in The Journal of Antibiotics by Tsuruoka et al.[1][2]

Subsequent research focused on the characterization of the components of the SF-837 complex, with the major and most active component being named this compound.[1] Further investigations led to the isolation and structural elucidation of minor components, midecamycins A2, A3, and A4.[1]

A significant milestone in the development of this compound was the synthesis of its 9,3''-diacetyl derivative, later known as miocamycin (or this compound acetate). This derivative was developed to improve the pharmacokinetic profile and reduce the gastrointestinal side effects associated with the parent compound. The synthesis and structure of 9,3''-diacetylthis compound were reported by Omoto et al. in 1976.[3][4][5] This derivative demonstrated superior therapeutic efficacy in various preclinical models.[1] this compound and its acetate form found clinical use primarily in Japan and Europe for treating a variety of infections.[6]

Key Milestones in the Development of this compound:

  • 1971: Tsuruoka et al. report the discovery of a new macrolide antibiotic complex, SF-837, from Streptomyces mycarofaciens.[1][2]

  • 1971: The major component is isolated and named this compound.[1]

  • 1972: Initial toxicological and pharmacological studies are published.[1]

  • 1976: Omoto et al. report the synthesis and structure of 9,3''-diacetylthis compound (miocamycin).[3][4][5]

  • 1982: A comparative study on the effectiveness of this compound and 9,3''-diacetylthis compound in respiratory tract infections is published, highlighting the clinical potential of the derivative.[7]

  • 1988: this compound is noted in antibiotic development timelines, indicating its established presence in the pharmaceutical market.

Physicochemical and Pharmacokinetic Properties

This compound is a 16-membered macrolide characterized by an acetoxy group. Its chemical and physical properties, along with those of its diacetyl derivative, miocamycin, are summarized below. Miocamycin was designed to have improved oral absorption and a better pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyThis compound
Molecular Formula C41H67NO15
Molecular Weight 813.97 g/mol
Appearance Colorless needles
Melting Point 155-156 °C
Solubility Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, benzene, ethyl ether, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water.
pKa' 6.9 (in 50% aqueous ethanol)

Source: The Merck Index, 12th Edition.[1]

Table 2: Comparative Pharmacokinetic Parameters of this compound and Miocamycin (this compound Acetate)

ParameterThis compoundMiocamycin (this compound Acetate)
Administration OralOral
Absorption Rapidly and almost completely absorbed in the alkaline intestinal environment.[8][9]Improved oral absorption.
Peak Serum Conc. (Cmax) 0.8 mg/L (after 600 mg oral dose)Generally higher than this compound.
Time to Peak (Tmax) ~1 hour~1-2 hours
Volume of Distribution (Vd) 7.7 L/kg[8]Extensive tissue and fluid penetration.[6]
Protein Binding ~15%[8]Higher than this compound.[1]
Metabolism Extensive hepatic biotransformation; major metabolite is formed by 14-hydroxylation.[8]Metabolized into active metabolites.[6]
Elimination Half-life (t1/2) ~54 minutes (intravenous)Longer half-life than this compound.[8]
Excretion Primarily hepatic; low renal elimination (~3.3% in urine after 6 hours).[8]Primarily through bile.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.

This compound binds to the nascent peptide exit tunnel on the 50S ribosomal subunit, in proximity to the peptidyl transferase center (PTC).[10][11] The binding site is primarily composed of segments of the 23S rRNA. Key interactions are believed to occur with nucleotides in domain V of the 23S rRNA, particularly around adenosine 2058 (A2058) (E. coli numbering), a critical residue for macrolide binding.[11][12][13] The presence of the antibiotic in this tunnel physically obstructs the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[11] This inhibition of essential protein production ultimately leads to a bacteriostatic effect.

dot

cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit Components r50S 50S Subunit r30S 30S Subunit PTC Peptidyl Transferase Center (PTC) ExitTunnel Nascent Peptide Exit Tunnel rRNA_V Domain V of 23S rRNA (includes A2058) This compound This compound This compound->ExitTunnel Binds to Inhibition Inhibition ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth Arrest ProteinSynthesis->BacterialGrowth Leads to Inhibition->ProteinSynthesis Blocks Elongation

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound and its acetate derivative exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative respiratory pathogens. Notably, they are also active against atypical pathogens like Mycoplasma pneumoniae. Miocamycin generally shows similar or slightly better in vitro activity compared to this compound.

Table 3: In Vitro Activity of this compound and Miocamycin against Key Respiratory Pathogens

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound0.120.25
Miocamycin0.120.25
Haemophilus influenzae This compound2.04.0
Miocamycin1.04.0
Moraxella catarrhalis This compound≤0.060.12
Miocamycin≤0.060.12
Mycoplasma pneumoniae This compound-≤0.06
Miocamycin-≤0.03

Note: MIC values can vary depending on the study, geographical location of isolates, and testing methodology.

Experimental Protocols

Fermentation and Isolation of this compound

5.1.1. Microorganism and Culture Conditions

  • Producing Strain: Streptomyces mycarofaciens

  • Inoculum Medium: A suitable medium for spore germination and initial mycelial growth, such as Tryptone Soya Broth.

  • Fermentation Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium might contain:

    • Carbon Source: Glucose, starch, or glycerol.

    • Nitrogen Source: Soybean meal, yeast extract, or peptone.

    • Mineral Salts: CaCO₃, K₂HPO₄, MgSO₄·7H₂O.

  • Fermentation Parameters:

    • Temperature: 28-30°C.

    • pH: Maintained between 6.5 and 7.5.

    • Aeration and Agitation: Performed in a stirred-tank fermenter with controlled dissolved oxygen levels to ensure optimal growth and antibiotic production.

    • Incubation Period: Typically 5-7 days.

5.1.2. Isolation and Purification Protocol

  • Broth Filtration: At the end of the fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration or centrifugation.

  • Solvent Extraction: The pH of the culture filtrate is adjusted to be alkaline (pH 8.0-9.0). This compound is then extracted from the aqueous phase using a water-immiscible organic solvent, such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure a high yield.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is further purified using chromatographic techniques. This may involve:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate this compound from other components of the complex and impurities.

    • Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., benzene) to obtain the final product as colorless needles.

dot

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermenter Inoculation of Streptomyces mycarofaciens Incubation Incubation (5-7 days) 28-30°C, pH 7.0 Fermenter->Incubation Harvest Harvest Culture Broth Incubation->Harvest Filtration Separate Mycelium (Filtration/Centrifugation) Harvest->Filtration SolventExt Solvent Extraction (Ethyl Acetate, pH 8-9) Filtration->SolventExt Filtrate Concentration Concentrate Extract (Rotary Evaporation) SolventExt->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crude Extract Crystallization Crystallization Chromatography->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Workflow for this compound Isolation.

Synthesis of 9,3''-Diacetylthis compound (Miocamycin)

The synthesis of miocamycin from this compound involves selective acetylation. A common laboratory-scale procedure is adapted from the work of Omoto et al. (1976).

  • Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine.

  • Acetylation: Acetic anhydride is added to the solution as the acetylating agent. The reaction mixture is heated to facilitate the di-acetylation at the 9 and 3'' positions.

  • Work-up: After the reaction is complete, the excess reagents and solvent are removed. The residue is dissolved in a solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 9,3''-diacetylthis compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plate is incubated at 35°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

This compound and its derivatives have carved a niche in the therapeutic landscape, particularly in certain geographical regions, for the management of common bacterial infections. The journey from its discovery in Streptomyces mycarofaciens to the chemical modification that yielded the clinically valuable miocamycin showcases a classic chapter in antibiotic development. The continued study of its interactions with the bacterial ribosome provides valuable insights for the rational design of new macrolide antibiotics. This guide has provided a detailed overview of the historical, chemical, and biological aspects of this compound, offering a valuable resource for the scientific community.

References

Midecamycin Degradation: Pathways and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, has been utilized for its therapeutic efficacy against a range of bacterial infections. Understanding its degradation pathways and the identity of its metabolites is of paramount importance for drug development, ensuring safety, efficacy, and stability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, including metabolic, microbial, and forced degradation routes. It further details the identification of its degradation products and outlines the experimental protocols employed in these investigations.

Metabolic Degradation

In vivo, this compound undergoes biotransformation primarily in the liver. The metabolic process is designed to detoxify and facilitate the excretion of the drug.

Hepatic Metabolism

The principal metabolic pathway for this compound in the liver involves hydroxylation.

  • 14-Hydroxylation: The most significant metabolic transformation is the hydroxylation at the C-14 position of the macrolide ring. This reaction is catalyzed by cytochrome P450 enzymes. The resulting metabolite, 14-hydroxy this compound, exhibits significantly reduced or no antimicrobial activity. This metabolite can also be detected in urine, indicating its role in the drug's clearance from the body.[1]

Microbial Degradation and Inactivation

Microorganisms, particularly actinomycetes like Streptomyces species, have developed mechanisms to inactivate macrolide antibiotics, including this compound. These inactivation pathways are crucial in understanding antibiotic resistance.

Glycosylation

A primary mechanism of microbial inactivation of this compound is glycosylation, where a sugar moiety is attached to the antibiotic, rendering it inactive.

  • Enzymatic Glycosylation: Glycosyltransferases (GTs) from various Streptomyces species can catalyze the transfer of a sugar group, typically from a nucleotide sugar donor like UDP-glucose, to the this compound molecule.[2]

  • Site of Glycosylation: The primary site of glycosylation is the hydroxyl group at the 2'-position of the mycaminose sugar moiety of this compound.[2]

  • Inactivation: The addition of a bulky sugar molecule at this position sterically hinders the binding of the antibiotic to its ribosomal target, thus inactivating it. This compound 2'-O-glycosides display no significant antimicrobial activities.[2]

  • Glycodiversification: The glycosyltransferase OleD has been shown to attach various sugar moieties to this compound, including glucose, xylose, galactose, rhamnose, and N-acetylglucosamine, at the 2'-position, demonstrating a degree of substrate flexibility.[2][3]

Other Microbial Inactivation Pathways

Besides glycosylation, other enzymatic modifications contributing to this compound resistance have been reported, including:

  • Phosphorylation: Addition of a phosphate group.

  • Reduction: Reduction of specific functional groups.

  • Deacylation: Removal of acyl groups.[2]

Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light. While specific, detailed studies on the forced degradation of this compound are not extensively published, based on the known chemistry of macrolides and available data on related compounds, the following pathways can be postulated.

Hydrolytic Degradation
  • Acidic Conditions: Under acidic conditions, the glycosidic bonds linking the sugars to the macrolide ring are susceptible to cleavage. This would likely lead to the loss of the mycaminose and mycarose sugars. Additionally, the lactone ring, which is an ester, can undergo hydrolysis, leading to an "open-loop" degradation product. An "open-loop this compound A" has been identified as a related substance.

  • Alkaline Conditions: In alkaline conditions, the lactone ring is also prone to hydrolysis. Saponification of the ester functional groups (propionyl groups at C-3 and C-4'') can also occur.

Oxidative Degradation
  • Reaction with Peroxides: Oxidation, typically carried out with hydrogen peroxide, can lead to various degradation products. Potential sites of oxidation on the this compound molecule include the tertiary amine of the desosamine sugar and the double bonds within the macrolide ring.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. The conjugated diene system in the this compound lactone ring is a potential chromophore that can absorb light and initiate photochemical reactions, leading to isomerization or cleavage of the macrolide ring.

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Dehydration reactions are also possible at higher temperatures.

Metabolite and Degradation Product Identification

The identification of this compound metabolites and degradation products relies on a combination of chromatographic separation and spectroscopic techniques.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating this compound from its degradation products. Reversed-phase chromatography with a C18 column is commonly used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is crucial for determining the molecular weights of the degradation products and for obtaining structural information through fragmentation analysis (MS/MS). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated degradation products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and stereochemistry of the molecules.[2]

A study on the quality control of this compound identified several related substances and potential degradation products using HPLC-DAD and HRMS. These include:

  • Meleumycin D

  • Open-loop this compound A

  • Isomer of this compound A₁

  • Meleumycin B₂

  • 6-hydroxyethyl-midecamycin A

  • Leucomycin A₆

  • This compound A₂

Quantitative Data Summary

The following tables summarize the available quantitative data from the cited literature.

Table 1: Kinetic Parameters for OleD-catalyzed Glucosylation of this compound [2]

SubstrateKm (mM)Vmax (mM/min)
UDP-Glc1.933 ± 0.1240.080 ± 0.002
This compound0.626 ± 0.10611.120 ± 0.830

Table 2: Relative Contents of this compound Components in Commercial Tablets

ComponentRelative Content Range (%)
This compound A₁87.2 - 105.6
Other components and impuritiesVariable

Note: The original study analyzed tablets from 18 different manufacturers, showing variability in the content of minor components and impurities.

Experimental Protocols

General Protocol for Forced Degradation Studies

This is a generalized protocol based on standard pharmaceutical practices.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol for HPLC-MS Analysis of this compound and its Degradation Products

The following is a representative HPLC-MS method for the analysis of this compound.

  • Chromatographic System:

    • Column: Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase A: 100 mmol/L ammonium formate solution (pH adjusted to 7.3 ± 0.1 with ammonium hydroxide)

    • Mobile Phase B: Acetonitrile

    • Gradient: 0 min, 40% B; 25 min, 50% B; 30 min, 60% B; 35 min, 80% B; 36 min, 40% B; 45 min, 40% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection: Diode Array Detector (DAD) at 232 nm and 280 nm.

  • Mass Spectrometry System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan MS and data-dependent MS² (dd-MS²)

Protocol for Enzymatic Glycosylation of this compound
  • Reaction Mixture: Prepare a reaction mixture containing this compound, a glycosyltransferase (e.g., OleD), a UDP-sugar donor (e.g., UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 9.0).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for OleD) for a specified period.

  • Reaction Quenching: Stop the reaction by adding an organic solvent like ethyl acetate.

  • Extraction: Extract the products with the organic solvent.

  • Analysis: Analyze the extracted products by HPLC, LC-MS, and for structural elucidation, purify the products and analyze by NMR.[2]

Visualizations

midecamycin_metabolic_pathway This compound This compound Metabolite 14-Hydroxy this compound (Reduced/No Activity) This compound->Metabolite Hepatic Metabolism (CYP450)

Caption: Hepatic metabolic pathway of this compound.

midecamycin_microbial_inactivation This compound This compound Inactive_Metabolite This compound-2'-O-Glycoside (Inactive) This compound->Inactive_Metabolite Glycosyltransferase (e.g., OleD) + UDP-Sugar

Caption: Microbial inactivation of this compound via glycosylation.

forced_degradation_workflow cluster_stress Forced Degradation Conditions Acid Acidic Hydrolysis Degradation_Products Degradation Products Mixture Acid->Degradation_Products Base Alkaline Hydrolysis Base->Degradation_Products Oxidation Oxidation (H₂O₂) Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photo Photolytic Photo->Degradation_Products This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Analysis Separation and Identification (HPLC, LC-MS, NMR) Degradation_Products->Analysis

Caption: General experimental workflow for forced degradation studies.

References

Molecular Basis of Midecamycin Binding to Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Midecamycin, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, represents a clinically significant class of protein synthesis inhibitors. Like other macrolides, its primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. Understanding the precise molecular interactions between this compound and the ribosome is crucial for overcoming antibiotic resistance and for the rational design of new, more potent therapeutic agents. This technical guide provides an in-depth overview of the binding mechanism, the experimental protocols used to elucidate it, and the quantitative data that defines this critical interaction for researchers, scientists, and drug development professionals.

The Ribosomal Target: A Precise Pocket in the 50S Subunit

This compound selectively targets the large (50S) subunit of the bacterial 70S ribosome. Its binding site is a single, high-affinity pocket located at the entrance of the nascent peptide exit tunnel (NPET), a molecular channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2][3] This strategic location allows the drug to interfere directly with the fundamental process of protein elongation.

The binding site is predominantly composed of nucleotides from two domains of the 23S ribosomal RNA (rRNA), the catalytic core of the 50S subunit.[4] Specifically, this compound interacts with:

  • Domain V: The central loop of this domain, which is a critical component of the peptidyl transferase center (PTC), forms one wall of the binding pocket. Key nucleotides such as A2058 and A2059 are directly involved in the interaction with various macrolides.[1][2]

  • Domain II: A hairpin loop (helix 35) from this domain contributes to the other side of the binding site.[1]

While the interaction is primarily with rRNA, two ribosomal proteins, L4 and L22 , which are located at a constriction point in the NPET, are also implicated in macrolide binding.[1][5] It is believed that these proteins may not directly contact the drug but can allosterically influence the conformation of the rRNA binding site.[1]

Mechanism of Action: A Context-Specific Tunnel Blockade

The primary mechanism of action for this compound is steric hindrance.[1][3] By binding within the NPET, the drug molecule acts as a physical plug, obstructing the passage of the elongating polypeptide chain.[1][6] This blockade prevents proteins from extending beyond a few amino acids, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and the cessation of protein synthesis.[1]

Sixteen-membered macrolides like this compound often possess a mycinose-mycarose disaccharide side chain. This sugar moiety can protrude from the core lactone ring towards the PTC, allowing it to more directly interfere with the peptidyl transferase reaction itself, in addition to blocking the tunnel.[7]

Recent evidence has revealed a more nuanced mechanism known as context-specific inhibition . The inhibitory action of macrolides is not universal but depends critically on the amino acid sequence of the nascent peptide being synthesized.[3][8] Certain sequences, often referred to as arrest motifs (e.g., Lys/Arg-X-Lys/Arg), are particularly problematic for the drug-bound ribosome, leading to a potent stall in translation.[2][8] This suggests that this compound modulates, rather than simply halts, translation, by altering the catalytic properties of the PTC through an allosteric network connecting the tunnel to the active site.[9]

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S 50S Subunit 30S 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) PTC Peptidyl Transferase Center (PTC) PTC->NPET Proximity rRNA 23S rRNA (Domain V, Domain II) Proteins Ribosomal Proteins (L4, L22) This compound This compound This compound->NPET Occupies This compound->rRNA Binds to Inhibition Steric Blockade & Allosteric Inhibition This compound->Inhibition Nascent_Peptide Nascent Polypeptide Nascent_Peptide->NPET Attempts to Pass Nascent_Peptide->Inhibition Inhibition->NPET Blocks Tunnel

Fig 1. Logical relationship of this compound binding within the 50S ribosomal subunit.

Quantitative Analysis of this compound-Ribosome Interaction

The affinity of an antibiotic for its target is a key determinant of its efficacy. This is typically quantified by parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While specific quantitative data for this compound was not found in the initial search, the table below presents representative data for other macrolides, illustrating the methodologies used and the typical affinity ranges observed.

Compound Ribosome Source Assay Method Binding Parameter (Kd) Reference
ErythromycinE. coli (mutant)Centrifugation Assay~1.6 x 10⁻⁸ M[1]
ABT-773 (Ketolide)E. coli (wild-type)Centrifugation Assay~4.0 x 10⁻⁹ M[1]
BODIPY-ErythromycinE. coli (MRE600)Fluorescence Polarization~2.5 nM[7]
AzithromycinE. coli 70SIsothermal Titration CalorimetryData obtainable[10]

Note: The values presented are illustrative of macrolide-ribosome interactions. Actual values can vary based on the specific bacterial strain, ribosome preparation, and experimental conditions.

Key Experimental Protocols

The molecular details of this compound's interaction with the ribosome have been elucidated through a combination of structural, biochemical, and genetic techniques. Below are detailed protocols for key experiments.

  • Principle: These techniques provide atomic-resolution three-dimensional structures of the antibiotic bound to the ribosome, revealing the precise orientation and molecular contacts.

  • Methodology:

    • Ribosome Preparation: Isolate and purify high-quality, homogeneous 70S ribosomes or 50S subunits from a suitable bacterial source (e.g., Deinococcus radiodurans, Thermus thermophilus, Escherichia coli).[11][12]

    • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

    • Crystallization (X-ray): Screen for crystallization conditions using hanging-drop or sitting-drop vapor diffusion methods.[12] Once crystals are obtained, they are soaked in a cryo-protectant solution containing the antibiotic before being flash-frozen in liquid nitrogen.[12]

    • Sample Preparation (Cryo-EM): Apply the ribosome-midecamycin complex to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to create a vitrified ice layer.

    • Data Collection: Collect diffraction data from crystals at a synchrotron source (X-ray) or images of the frozen particles using a transmission electron microscope (Cryo-EM).[11][13]

    • Structure Determination: Process the diffraction data or images to reconstruct a three-dimensional electron density map. A model of the ribosome is fitted into the map, and the unambiguous density corresponding to the bound this compound molecule is identified and modeled.[12][13]

  • Principle: ITC directly measures the heat released or absorbed during the binding event between the antibiotic and the ribosome, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[10]

  • Methodology:

    • Sample Preparation: Prepare solutions of purified ribosomes and this compound in the same dialysis buffer to minimize heats of dilution. The ribosome solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe.

    • Titration: A series of small, precise injections of the this compound solution are made into the ribosome solution at a constant temperature.

    • Data Acquisition: The instrument measures the heat change after each injection. The initial injections produce large heat changes as the binding sites become saturated. Later injections produce smaller heat changes, eventually equaling the heat of dilution.

    • Data Analysis: The integrated heat per injection is plotted against the molar ratio of this compound to ribosome. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd.

  • Principle: This competitive binding assay measures the displacement of a fluorescently-labeled macrolide from the ribosome by an unlabeled competitor (this compound). It is a sensitive and high-throughput method for determining binding affinities.[7]

  • Methodology:

    • Reagent Preparation: Synthesize or obtain a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin). Prepare solutions of the probe, purified ribosomes, and a dilution series of this compound.[7]

    • Assay Setup: In a microplate, combine a fixed concentration of ribosomes and the fluorescent probe. The concentration should be chosen to yield a high FP signal, indicating significant binding.

    • Competition: Add varying concentrations of unlabeled this compound to the wells. This compound will compete with the fluorescent probe for the same binding site on the ribosome.

    • Measurement: After incubation to reach equilibrium, measure the fluorescence polarization in each well. As the concentration of this compound increases, it displaces the fluorescent probe, causing the probe to tumble more freely in solution and the FP signal to decrease.

    • Data Analysis: Plot the FP signal against the logarithm of the this compound concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, which can then be converted to a Ki (an indicator of binding affinity) using the Cheng-Prusoff equation.

  • Principle: This biochemical method identifies the specific rRNA nucleotides that are protected by the bound antibiotic from chemical modification or enzymatic cleavage.

  • Methodology:

    • Complex Formation: Incubate purified ribosomes with and without a saturating concentration of this compound.[1]

    • Chemical Modification: Treat the samples with a chemical probe that modifies rRNA bases, such as dimethyl sulfate (DMS, modifies accessible adenines and cytosines) or kethoxal (modifies accessible guanines).[1] The reaction is performed under limited modification conditions to ensure, on average, only one modification per RNA molecule.

    • RNA Extraction: Purify the 23S rRNA from the treated ribosomes.

    • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the site of a modified nucleotide.

    • Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The sites protected by this compound will appear as diminished or absent bands in the drug-treated lane compared to the control lane, revealing the "footprint" of the antibiotic on the rRNA.

cluster_paths Experimental Approaches cluster_struct_methods cluster_affinity_methods cluster_func_methods start Isolate & Purify Bacterial Ribosomes struct Structural Analysis start->struct affinity Binding Affinity Measurement start->affinity functional Functional & Positional Analysis start->functional xray X-ray Crystallography struct->xray cryoem Cryo-Electron Microscopy struct->cryoem itc Isothermal Titration Calorimetry (ITC) affinity->itc fp Fluorescence Polarization (FP) affinity->fp footprint RNA Footprinting functional->footprint riboprof Ribosome Profiling functional->riboprof result_struct Atomic-resolution 3D structure of binding site xray->result_struct cryoem->result_struct result_affinity Quantitative binding data (Kd, IC50, Thermodynamics) itc->result_affinity fp->result_affinity result_func Identification of interaction nucleotides & stall sites footprint->result_func riboprof->result_func

Fig 2. Experimental workflow for characterizing this compound-ribosome interactions.

Conclusion

The molecular basis of this compound's activity is a multifaceted process centered on its high-affinity binding to a specific pocket within the 23S rRNA at the entrance of the nascent peptide exit tunnel. This interaction leads to a context-dependent blockade of protein synthesis, effectively inhibiting bacterial growth. A powerful combination of structural biology, biophysical, and biochemical techniques has been instrumental in defining these interactions at the molecular level. This detailed understanding not only explains the efficacy of this compound but also provides a critical framework for the development of next-generation macrolides capable of evading resistance mechanisms and combating multidrug-resistant pathogens.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midecamycin is a 16-membered macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and controlling the level of impurities is critical for the safety and efficacy of the final drug product. Regulatory bodies require robust analytical methods for the quantitative analysis of the main components and any related substances. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its known impurities. The method is suitable for quality control in both bulk drug substance and finished tablet formulations.

Experimental Protocol

This protocol provides a detailed methodology for the analysis of this compound and its related impurities using RP-HPLC with a Diode Array Detector (DAD).

1. Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis. An Extend-C18 column or an equivalent L1 packing is recommended for achieving optimal separation.[1]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Extend-C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A Acetonitrile
Mobile Phase B Ammonium dihydrogen phosphate buffer (pH 5.5)
Gradient Elution A gradient program should be optimized to ensure separation of all impurities. A typical starting point is a linear gradient from 40% to 60% Mobile Phase A over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Diode Array Detector (DAD). Monitoring at 232 nm for this compound and most impurities, and 280 nm for specific impurities like this compound A3.[1][2][3]
Injection Volume 20 µL

2. Reagent and Sample Preparation

a. Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.[1][3] This solution is used for dissolving standards and samples.

b. Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 mg/mL.

c. Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of this compound bulk drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 mg/mL.[1][3] Filter the solution through a 0.45 µm solvent-resistant filter before injection.[1][3]

d. Sample Preparation (Tablets): Weigh and finely powder no fewer than 20 this compound tablets.[1] Accurately weigh a portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well.[1] Filter the solution through a 0.45 µm solvent-resistant filter before injection.[1]

Method Validation Summary

The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure its suitability for its intended purpose.[1][2]

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be pure and free from interference from excipients, degradation products, or other impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for this compound and all specified impurities over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for the API and all specified impurities.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Sufficiently low to accurately quantify impurities at the reporting threshold (e.g., 0.05%).
Robustness No significant impact on results from minor variations in method parameters (e.g., pH, flow rate, column temperature).

Data Presentation

The following table presents typical chromatographic results for this compound and its known related substances. Retention times are approximate and may vary depending on the specific HPLC system and column used.

Peak IdentityRetention Time (min) (Approx.)Relative Retention Time (RRT)Detection Wavelength (nm)
Meleumycin D8.50.57232
Open-loop this compound A9.20.61232
Leucomycin A612.10.81232
This compound A1 (Main Peak) 15.0 1.00 232
This compound A216.51.10232
This compound A318.21.21280

Visual Workflow of this compound Analysis

The following diagram outlines the logical workflow for the RP-HPLC analysis of this compound, from initial sample handling to final data reporting.

RP_HPLC_Workflow RP-HPLC Workflow for this compound Analysis cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A 1. Reagent Preparation (Mobile Phase, Diluent) B 2. Sample & Standard Weighing A->B C 3. Dissolution & Dilution (Target: 1.0 mg/mL) B->C D 4. Filtration (0.45 µm) C->D E 5. HPLC System Setup (Column Equilibration) D->E F 6. Sequence Setup (Sample List, Method) E->F G 7. Sample Injection (20 µL) F->G H 8. Chromatographic Separation (Gradient Elution) G->H I 9. Data Acquisition (DAD @ 232nm & 280nm) H->I J 10. Peak Integration & Identification (Based on RRT) I->J K 11. Impurity Quantification (% Area Calculation) J->K L 12. Generate Final Report K->L

Caption: Experimental workflow for this compound analysis.

References

Application Note: High-Resolution Mass Spectrometry for Comprehensive Component Analysis of Midecamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1][2] It is effective against a broad spectrum of bacteria, particularly Gram-positive strains, and functions by inhibiting bacterial protein synthesis.[1][3][4] this compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, which in turn blocks the activity of peptidyl transferase.[1][3][5][6] As a fermentation product, this compound is typically a complex mixture of closely related components and potential impurities.[1] Therefore, a detailed characterization and quantification of these components are crucial for quality control and ensuring the therapeutic efficacy and safety of this compound-based drugs.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the separation, identification, and quantification of individual components in complex mixtures like this compound.[1][3] The high mass accuracy and resolution of HRMS enable the confident determination of elemental compositions and facilitate the structural elucidation of unknown compounds through fragmentation analysis.[7]

This application note provides a detailed protocol for the component analysis of this compound using LC-HRMS, including sample preparation, instrumental analysis, and data processing.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate and reliable analysis. The following protocol is adapted from established methods for the analysis of this compound.[1]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using a diluent composed of mobile phase A and mobile phase B in a 60:40 ratio.

    • Perform ultrasonic dissolution to ensure complete solubilization.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Sample Solution Preparation (from raw material or tablets):

    • Accurately weigh 100 mg of this compound raw material or the equivalent amount of powdered tablets into a 50 mL volumetric flask.[1]

    • Add approximately 30 mL of the diluent (mobile phase A: mobile phase B, 60:40) and sonicate for 15 minutes to dissolve the sample.[1]

    • Dilute to the mark with the diluent and mix thoroughly.[1]

    • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.[1]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The chromatographic separation of this compound components is critical for their individual detection and quantification. The following LC-HRMS parameters are recommended based on published methods.[1][3]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3][7]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is suitable for the separation of macrolide antibiotics.[8]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.4.[8]

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of all components. The gradient can be optimized based on the specific column and instrument used.

  • Flow Rate: 0.2 mL/min.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[1][3]

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF).[3]

    • Mass Range: m/z 150-1200.

    • Resolution: > 60,000 FWHM.

    • Collision Energy: Ramped collision energy (e.g., 20-60 eV) for MS/MS experiments to generate informative fragment ions.

Data Presentation: Quantitative Analysis of this compound Components

The following table summarizes the key components identified in this compound samples and provides their molecular formulas and exact masses, which are essential for their identification using HRMS. The relative abundance of these components can vary between different batches and manufacturers.

Component NameMolecular FormulaExact Mass [M+H]⁺ (m/z)
This compound A1C₄₁H₆₇NO₁₅814.4610
This compound A2C₄₀H₆₅NO₁₅800.4454
This compound A3C₃₉H₆₃NO₁₅786.4297
This compound A4C₃₈H₆₁NO₁₅772.4140
Leucomycin VC₃₅H₅₉NO₁₃698.4008
Carbomycin AC₄₂H₆₇NO₁₆842.4560
Spiramycin IC₄₃H₇₄N₂O₁₄843.5216
JosamycinC₄₂H₆₉NO₁₅828.4767
RosamicinC₃₁H₅₁NO₉582.3637
TylosinC₄₆H₇₇NO₁₇916.5241

Note: This table provides a representative list of components that may be found in this compound samples. The exact composition can vary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start This compound Sample (Raw Material/Tablet) weigh Weighing start->weigh dissolve Dissolution in Diluent weigh->dissolve sonicate Ultrasonic Dissolution dissolve->sonicate filter 0.22 µm Filtration sonicate->filter lc HPLC/UHPLC Separation (C18 Column) filter->lc ms High-Resolution Mass Spectrometry (ESI+, Full Scan & dd-MS²) lc->ms identification Component Identification (Accurate Mass & Fragmentation) ms->identification quantification Quantitative Analysis (Peak Area Integration) identification->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound component analysis.

Signaling Pathway: this compound's Mechanism of Action

midecamycin_moa This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to Inhibition Inhibition PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Inhibition->ProteinSynthesis

Caption: this compound's mechanism of action.

Logical Relationship: Data Analysis Workflow

References

Application Notes and Protocols: Midecamycin In Vitro Susceptibility Testing for Mycoplasma pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Mycoplasma pneumoniae to Midecamycin. The methodologies are based on established standards recognized by the Clinical and Laboratory Standards Institute (CLSI) and findings from peer-reviewed research.

Introduction

Mycoplasma pneumoniae is a significant cause of community-acquired respiratory tract infections. Due to its lack of a cell wall, it is inherently resistant to beta-lactam antibiotics. Macrolides, such as this compound, have historically been a primary treatment option. However, the emergence of macrolide-resistant strains necessitates accurate and standardized in vitro susceptibility testing to guide clinical therapy and support new drug development. These protocols outline the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. pneumoniae.

Data Presentation: this compound MIC Values for Mycoplasma pneumoniae

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against Mycoplasma pneumoniae as reported in the literature. It is important to note the distinction in MIC values between macrolide-susceptible and macrolide-resistant isolates.

AntibioticIsolate TypeMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
This compound diacetateClinical isolates (n=25) & reference strain0.015 - 32≤0.015≤0.015[1]
This compoundMacrolide-resistant clinical isolates (n=110)--8[2]
Acetylthis compoundMacrolide-resistant clinical isolates (n=110)--1[2]

Experimental Protocols

Standardized protocols for antimicrobial susceptibility testing of M. pneumoniae are crucial for reproducible and comparable results. The following sections detail the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method is widely used for determining the MIC of antimicrobial agents against Mycoplasma species.

1. Media Preparation:

  • Prepare SP4 broth medium. The composition of this specialized medium is critical for the growth of M. pneumoniae.

  • Alternatively, Hayflick modified medium can be used.

2. Antimicrobial Agent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in SP4 broth to achieve the desired final concentrations in the microtiter plate wells.

3. Inoculum Preparation:

  • Culture M. pneumoniae isolates in SP4 broth until the color of the medium changes, indicating logarithmic growth.

  • Adjust the inoculum concentration to 10⁴ to 10⁵ color changing units (CCU) per mL.

4. Microtiter Plate Inoculation:

  • Dispense the prepared this compound dilutions into the wells of a 96-well microtiter plate.

  • Inoculate each well with the prepared M. pneumoniae suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

5. Incubation:

  • Seal the microtiter plates to prevent evaporation.

  • Incubate at 37°C in a humidified atmosphere.

  • Incubation time is typically 5 to 7 days, or until the growth control well shows a distinct color change.

6. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits the color change of the medium, indicating inhibition of bacterial growth.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for susceptibility testing of fastidious organisms like Mycoplasma.

1. Media Preparation:

  • Prepare SP4 agar or Hayflick modified agar.

  • Keep the agar molten in a 48-50°C water bath.

2. Antimicrobial Agent Preparation:

  • Prepare serial two-fold dilutions of this compound.

  • Add a defined volume of each this compound dilution to separate aliquots of the molten agar to achieve the final desired concentrations.

3. Plate Preparation:

  • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

  • Prepare a control plate with no antibiotic.

4. Inoculum Preparation:

  • Prepare an inoculum of M. pneumoniae with a concentration of 10⁴ to 10⁵ CCU per mL as described for the broth microdilution method.

5. Inoculation:

  • Spot-inoculate a small, defined volume of the bacterial suspension onto the surface of each agar plate.

6. Incubation:

  • Allow the inoculum spots to dry completely.

  • Invert the plates and incubate at 37°C in a humidified atmosphere for 5 to 7 days.

7. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Visualization of Protocols and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for in vitro susceptibility testing of Mycoplasma pneumoniae.

G cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution prep_media Prepare SP4 or Hayflick Medium broth_inoculate Inoculate Microtiter Plate Wells prep_media->broth_inoculate agar_plates Prepare Antibiotic- Containing Agar Plates prep_media->agar_plates prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->broth_inoculate prep_antibiotic->agar_plates prep_inoculum Prepare M. pneumoniae Inoculum (10^4-10^5 CCU/mL) prep_inoculum->broth_inoculate agar_inoculate Spot Inoculate Plates prep_inoculum->agar_inoculate broth_incubate Incubate at 37°C (5-7 days) broth_inoculate->broth_incubate broth_read Read MIC (No Color Change) broth_incubate->broth_read agar_plates->agar_inoculate agar_incubate Incubate at 37°C (5-7 days) agar_inoculate->agar_incubate agar_read Read MIC (No Visible Growth) agar_incubate->agar_read

Caption: Workflow for M. pneumoniae Susceptibility Testing.

Mechanism of Action of this compound

This compound, a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis.

G cluster_bacterium Mycoplasma pneumoniae Cell ribosome 70S Ribosome subunit_50s 50S Subunit ribosome->subunit_50s subunit_30s 30S Subunit ribosome->subunit_30s protein Protein Synthesis (Blocked) subunit_50s->protein Inhibits mrna mRNA mrna->ribosome This compound This compound This compound->subunit_50s Binds to

Caption: this compound's Inhibition of Bacterial Protein Synthesis.

Quality Control

For quality control, the use of a reference strain of Mycoplasma pneumoniae (e.g., ATCC 29342) is recommended. The MIC values obtained for the reference strain should fall within an expected range to ensure the validity of the test results.

EUCAST Guidelines

As of the latest review, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has not published specific MIC breakpoints for this compound against Mycoplasma pneumoniae. Researchers should refer to CLSI document M43-A for standardized protocols and quality control parameters.

Conclusion

The broth microdilution and agar dilution methods are reliable for determining the in vitro susceptibility of Mycoplasma pneumoniae to this compound. Adherence to standardized protocols is essential for generating accurate and comparable data, which is critical for both clinical management and surveillance of antimicrobial resistance. The provided protocols and diagrams serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Preclinical Evaluation of Midecamycin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of midecamycin, a macrolide antibiotic. The protocols detailed below are designed to guide researchers in assessing the efficacy, safety, and pharmacokinetic profile of this compound and its derivatives.

Efficacy Evaluation in Murine Infection Models

This compound has demonstrated significant efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. Murine models are instrumental in evaluating the in vivo therapeutic potential of this compound against systemic and localized infections. This compound acetate, a derivative, has shown superior therapeutic efficacy against intraperitoneal infections in mice caused by Staphylococcus aureus when compared to other macrolides[1].

Systemic Infection Model

This model is crucial for assessing the ability of this compound to combat bacteria that have disseminated throughout the body.

Experimental Protocol:

  • Animal Model: Male ICR mice (or equivalent strain), 4-5 weeks old.

  • Infecting Agent: Staphylococcus aureus (clinical isolate or standard strain, e.g., Smith strain).

  • Inoculum Preparation:

    • Culture S. aureus in a suitable broth (e.g., Tryptic Soy Broth) at 37°C for 18 hours.

    • Wash the bacterial cells with sterile saline and resuspend in saline containing 5% mucin to enhance virulence.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10⁷ colony-forming units (CFU)/mL.

  • Infection Procedure:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • This compound Administration:

    • Administer this compound (or this compound acetate) orally (p.o.) or subcutaneously (s.c.) at various doses immediately after infection and potentially at subsequent time points (e.g., 6 and 24 hours post-infection).

  • Efficacy Endpoint:

    • Monitor the survival of the mice for 7 days post-infection.

    • Calculate the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death.

Kidney Infection Model (Pyelonephritis)

This model is valuable for evaluating the efficacy of this compound in treating deep-seated infections.

Experimental Protocol:

  • Animal Model: Female mice (e.g., CF1 or C3H/HeN strain).

  • Infecting Agent: Uropathogenic Escherichia coli or Staphylococcus aureus.

  • Inoculum Preparation:

    • Prepare a bacterial suspension as described for the systemic infection model, adjusting the concentration as needed for the specific bacterial strain and mouse model.

  • Infection Procedure:

    • Induce ascending urinary tract infection leading to pyelonephritis via transurethral inoculation of the bacterial suspension[2][3].

  • This compound Administration:

    • Initiate this compound treatment at a defined time point post-infection (e.g., 24 hours).

    • Administer this compound orally or subcutaneously at various dose levels and frequencies for a specified duration (e.g., twice daily for 3-5 days)[3].

  • Efficacy Endpoints:

    • At the end of the treatment period, euthanize the mice.

    • Harvest the kidneys and bladder, homogenize the tissues, and perform quantitative bacteriology (CFU counts) to determine the bacterial load[3].

    • Compare the bacterial load in treated groups to that in a vehicle-treated control group.

Toxicological Evaluation in Rodent Models

Toxicology studies are essential to determine the safety profile of this compound. Acute and chronic toxicity studies in rats are standard preclinical assessments.

Acute Oral Toxicity

This study aims to determine the immediate adverse effects of a single high dose of this compound. The acute toxicity of this compound metabolites, such as Mb1 and Mb2, has been evaluated in rats, with LD₀ values estimated to be more than 5,000 mg/kg[4].

Experimental Protocol:

  • Animal Model: Male and female Wistar or Sprague-Dawley rats.

  • Test Substance: this compound or its metabolites.

  • Dosage: A single oral dose administered by gavage. A limit test at 2000 mg/kg or 5000 mg/kg is often performed.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the test substance and observe the animals closely for the first few hours and then daily for 14 days.

    • Record clinical signs of toxicity, body weight changes, and any mortality.

  • Endpoint:

    • Determine the LD₅₀ (median lethal dose) if mortality occurs, or state the highest dose at which no mortality is observed.

    • Perform gross necropsy on all animals at the end of the study.

Chronic Oral Toxicity

This study evaluates the potential adverse effects of long-term exposure to this compound. A 26-week chronic toxicity study of miocamycin (this compound acetate) in rats established a maximum non-toxic dosage level.

Experimental Protocol:

  • Animal Model: Male and female Wistar rats (5 weeks old at the start of the study).

  • Test Substance: Miocamycin (this compound acetate).

  • Dosage and Administration: Repeated oral administration once daily for 26 weeks at various dosage levels[5].

  • Observations:

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • Perform regular hematological and blood chemical analyses.

    • Conduct urinalysis at specified intervals.

  • Endpoint:

    • At the end of the 26-week period, perform a full necropsy.

    • Weigh major organs.

    • Conduct histopathological examination of a comprehensive list of tissues.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetic Evaluation in Rats

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Administration:

    • Intravenous (IV): Administer a single bolus injection to determine clearance and volume of distribution.

    • Oral (PO): Administer a single dose by gavage to assess oral bioavailability.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of this compound in plasma[6][7][8][9].

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

Data Presentation

Table 1: Summary of Efficacy Data for this compound Acetate in a Systemic S. aureus Infection Model in Mice

Treatment GroupRoute of AdministrationDose (mg/kg)OutcomeReference
This compound AcetateOral / SubcutaneousVariousSuperior therapeutic efficacy compared to josamycin and this compound[1]

Table 2: Summary of Chronic Oral Toxicity Data for Miocamycin in Rats

ParameterValueSpeciesDurationReference
Maximum Non-Toxic Dosage250 mg/kg/dayWistar Rats26 weeks[5]

Table 3: Summary of Acute Toxicity Data for this compound Metabolites in Rats

MetaboliteRoute of AdministrationLD₀ (mg/kg)SpeciesReference
Mb1Oral> 5000Rats[4]
Mb2Oral> 5000Rats[4]

Visualizations

Efficacy_Evaluation_Workflow cluster_Infection_Model Murine Infection Model cluster_Treatment This compound Treatment cluster_Endpoint_Assessment Efficacy Assessment Animal_Selection Select Mice (e.g., ICR, CF1) Inoculum_Prep Prepare Bacterial Inoculum (S. aureus or E. coli) Animal_Selection->Inoculum_Prep Infection Induce Infection (Systemic or Localized) Inoculum_Prep->Infection Dosing Administer this compound (Varying Doses and Routes) Infection->Dosing Monitoring Monitor Survival / Collect Tissues Dosing->Monitoring Analysis Calculate ED50 / Determine Bacterial Load Monitoring->Analysis

Caption: Workflow for Efficacy Evaluation of this compound.

Toxicity_Evaluation_Workflow cluster_Study_Design Toxicity Study Design cluster_Administration_Observation Administration & Observation cluster_Endpoint_Analysis Endpoint Analysis Animal_Selection_Tox Select Rats (e.g., Wistar, Sprague-Dawley) Dose_Selection Select Dose Levels (Acute or Chronic) Animal_Selection_Tox->Dose_Selection Dosing_Tox Administer this compound (Single or Repeated Dosing) Dose_Selection->Dosing_Tox Clinical_Observation Monitor Clinical Signs, Body Weight, etc. Dosing_Tox->Clinical_Observation Pathology Perform Hematology, Clinical Chemistry, & Histopathology Clinical_Observation->Pathology NOAEL_Determination Determine LD50 or NOAEL Pathology->NOAEL_Determination

Caption: Workflow for Toxicological Evaluation of this compound.

Pharmacokinetics_Workflow cluster_PK_Study_Design Pharmacokinetic Study Design cluster_Sample_Collection_Analysis Sample Collection & Analysis cluster_Data_Analysis Data Analysis Animal_Selection_PK Select Rats Dosing_Route Determine Administration Route (IV and/or PO) Animal_Selection_PK->Dosing_Route Dosing_PK Administer this compound Dosing_Route->Dosing_PK Blood_Sampling Collect Serial Blood Samples Dosing_PK->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing Bioanalysis Quantify this compound (e.g., HPLC-MS/MS) Plasma_Processing->Bioanalysis PK_Parameter_Calculation Calculate Cmax, Tmax, AUC, etc. Bioanalysis->PK_Parameter_Calculation

Caption: Workflow for Pharmacokinetic Evaluation of this compound.

References

Application Notes and Protocols: Determination of Midecamycin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a macrolide antibiotic used in the treatment of various bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Materials and Reagents

This compound
  • This compound analytical standard: Obtain from a reputable supplier.

  • Solvent: this compound is soluble in Dimethyl sulfoxide (DMSO) and Ethanol.[1] For MIC testing, prepare the stock solution in a solvent that has minimal effect on bacterial growth at the final concentration used in the assay. DMSO is a commonly used solvent for this purpose.

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for susceptibility testing of non-fastidious aerobic bacteria.

  • Haemophilus Test Medium (HTM): For testing Haemophilus spp.

  • Mueller-Hinton Broth with 2-5% Lysed Horse Blood (LHB): For testing fastidious organisms like Streptococcus pneumoniae.

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 96-well microtiter plates: Sterile, U-bottom or flat-bottom.

  • McFarland 0.5 turbidity standard: Or a calibrated nephelometer.

  • Quality Control (QC) bacterial strains: (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™, Haemophilus influenzae ATCC® 49247™).

Experimental Protocol

Preparation of this compound Stock Solution
  • Calculate the required weight of this compound powder to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Account for the potency of the antibiotic powder provided by the manufacturer.

  • Dissolve the calculated weight of this compound in the appropriate solvent (e.g., DMSO). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared aseptically.

  • Store the stock solution in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Preparation of this compound Working Solutions
  • Thaw an aliquot of the this compound stock solution.

  • Prepare serial twofold dilutions of the stock solution in the appropriate sterile broth medium (e.g., CAMHB) to achieve the desired final concentration range in the microtiter plate. A common testing range for this compound against susceptible organisms like Staphylococcus and Streptococcus species is from 0.06 to 32 µg/mL, as many of these are inhibited by concentrations below 3.1 µg/mL.[2]

  • The concentrations in the working solution plate should be double the final desired concentrations as they will be diluted 1:1 with the bacterial inoculum.

Table 1: Example this compound Dilution Series for a Final Concentration Range of 0.06 to 8 µg/mL

WellThis compound Concentration in Well (µg/mL) - 2xVolume of Broth (µL)Volume of this compound Stock/Previous Dilution (µL)
116100100 (from 32 µg/mL stock)
28100100 (from well 1)
34100100 (from well 2)
42100100 (from well 3)
51100100 (from well 4)
60.5100100 (from well 5)
70.25100100 (from well 6)
80.125100100 (from well 7)
Preparation of Bacterial Inoculum
  • Subculture the bacterial isolate onto a non-selective agar plate (e.g., Blood Agar or Tryptic Soy Agar) and incubate overnight at 35 ± 2°C.

  • Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Inoculation of Microtiter Plates
  • Dispense 50 µL of the appropriate broth medium containing the serial dilutions of this compound into each well of the 96-well plate.

  • Include a growth control well containing 50 µL of broth without antibiotic.

  • Include a sterility control well containing 100 µL of uninoculated broth.

  • Within 15-30 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except the sterility control well). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

Incubation
  • Cover the microtiter plates with a lid or sealing tape to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours. For fastidious organisms requiring CO₂, incubate in a CO₂-enriched atmosphere.

Reading and Interpretation of Results
  • After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom using a reading mirror or by holding it up to a light source.

  • Check the control wells:

    • Sterility Control: Should show no growth.

    • Growth Control: Should show clear evidence of bacterial growth (turbidity or a cell pellet at the bottom).

  • Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth. A small, faint button of cells at the bottom of the well should be disregarded.

Quality Control

As of the latest review, specific quality control (QC) ranges for this compound are not published in the current CLSI M100 or EUCAST QC documents. Therefore, laboratories should establish their own internal QC ranges for this compound using standard, well-characterized QC strains. The process for establishing QC ranges is outlined in the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters."

A summary of the procedure to establish internal QC ranges is as follows:

  • Select appropriate QC strains: For this compound, which has activity against Gram-positive organisms, Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are recommended.

  • Perform at least 20 independent MIC determinations for each QC strain on different days.

  • Record the MIC values for each test.

  • Analyze the data to determine the mode and the range that encompasses at least 95% of the results. The acceptable QC range is typically a 3- to 5-log₂ dilution range.

Table 2: Example of Established Quality Control MIC Ranges for Other Macrolides (for reference format only)

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
S. aureus ATCC® 29213™Erythromycin0.25 - 1
S. aureus ATCC® 29213™Clarithromycin0.12 - 0.5
E. faecalis ATCC® 29212™Erythromycin1 - 4
S. pneumoniae ATCC® 49619™Erythromycin0.03 - 0.12

Note: These are not the QC ranges for this compound and are provided for illustrative purposes only.

Workflow and Diagrams

Experimental Workflow

The overall workflow for determining the MIC of this compound is depicted in the following diagram.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilutions Prepare Serial Dilutions stock->dilutions plate Inoculate 96-Well Plate dilutions->plate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->plate incubate Incubate (16-20h, 35°C) plate->incubate read Read & Record MIC Value incubate->read

Caption: this compound MIC Determination Workflow.

Logical Relationship of MIC Determination

The logical flow from sample preparation to result interpretation is crucial for accurate MIC determination.

MIC_Logic cluster_input Inputs cluster_process Process cluster_output Output & Interpretation This compound This compound (Pure Compound) Dilute_Drug Serially Dilute This compound This compound->Dilute_Drug Bacteria Bacterial Isolate (Pure Culture) Standardize Standardize Inoculum (0.5 McFarland) Bacteria->Standardize Media Growth Medium (e.g., CAMHB) Media->Standardize Media->Dilute_Drug Inoculate Inoculate Plate Standardize->Inoculate Dilute_Drug->Inoculate Incubate Incubate Inoculate->Incubate Growth_Check Check Controls (Growth/Sterility) Incubate->Growth_Check Read_MIC Read MIC (Lowest concentration with no visible growth) Growth_Check->Read_MIC Report Report MIC Value (µg/mL) Read_MIC->Report

Caption: Logical Flow of MIC Determination.

References

Application Note: Quantitative Analysis of Midecamycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of midecamycin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and sensitivity for pharmacokinetic studies and therapeutic drug monitoring of this compound in a research setting.

Introduction

This compound is a macrolide antibiotic effective against a range of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit. To support preclinical and clinical research, a reliable method for the quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical studies. This document provides a comprehensive protocol for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Roxithromycin (Internal Standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Data acquisition and processing software

Sample Preparation: Protein Precipitation
  • Allow all samples (calibration standards, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (Roxithromycin in 50:50 acetonitrile:water).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
2.595
3.595
3.610
5.010

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions (Example):

Note: These are proposed transitions and must be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound814.5158.135
This compound (Qualifier)814.5656.425
Roxithromycin (IS)837.5679.530

Data Presentation

The following tables represent typical data obtained during the validation of this method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 2000>0.9951/x²

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1105.28.9103.59.8
Low398.76.5101.27.2
Medium100102.14.1100.85.5
High150099.53.598.94.8

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.595.8
High150095.198.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (Roxithromycin) s1->s2 s3 Protein Precipitation (300 µL Acetonitrile) s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (14,000 rpm, 10 min) s4->s5 s6 Collect Supernatant s5->s6 a1 Inject 5 µL onto C18 Column s6->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (this compound & IS) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification of Unknowns d2->d3

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound This compound Bacterial_Ribosome Bacterial 50S Ribosome This compound->Bacterial_Ribosome binds to Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth This compound->Bacterial_Growth ultimately inhibits Bacterial_Ribosome->Protein_Synthesis is essential for Protein_Synthesis->Bacterial_Growth is required for

Caption: this compound's mechanism of action.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation procedure is amenable to high-throughput analysis. The method meets the typical requirements for accuracy, precision, and linearity for bioanalytical method validation, making it suitable for supporting pharmacokinetic and other research studies involving this compound.

Application Notes and Protocols for Midecamycin Crystallization for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the crystallization of the macrolide antibiotic midecamycin, a crucial step for subsequent structural elucidation by X-ray crystallography. Understanding the three-dimensional structure of this compound is essential for structure-based drug design, enabling the development of new derivatives with improved efficacy and reduced resistance.

Introduction

This compound is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] High-resolution structural information from X-ray crystallography can illuminate the precise binding interactions with its ribosomal target, providing a basis for rational drug design to combat antibiotic resistance. The primary challenge in these studies is obtaining well-ordered single crystals suitable for X-ray diffraction. This document outlines established and potential methods for this compound crystallization.

Physicochemical Properties of this compound A1

A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization strategies.

PropertyValueReference
Molecular FormulaC41H67NO15[1]
Molecular Weight813.97 g/mol [1]
Melting Point155-156 °C[3]
SolubilitySoluble in methanol, ethanol, acetone, chloroform, ethyl acetate, benzene, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water.[3]

Crystallization Techniques for this compound

While a definitive, universally successful protocol for this compound crystallization is not extensively documented, the following techniques, adapted from general crystallographic practices and knowledge of macrolide crystallization, are recommended.

Slow Evaporation Method

This technique involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in the solute concentration and, eventually, crystallization.

Protocol:

  • Solvent Selection: Based on solubility data, benzene has been reported to yield colorless needles of this compound A1.[3] Other potential solvents include ethanol, methanol, or a mixture of solvents like ethanol/isopropanol.

  • Preparation of a Saturated Solution:

    • Dissolve a small quantity of high-purity this compound A1 in the chosen solvent at room temperature.

    • Gently warm the solution to ensure complete dissolution.

    • Allow the solution to cool to room temperature. If no precipitate forms, the solution is not yet saturated. Add more this compound and repeat until a small amount of solid remains undissolved.

    • Filter the saturated solution through a 0.22 µm syringe filter into a clean crystallization vial to remove any particulate matter.

  • Crystal Growth:

    • Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature. A temperature of 4°C or 18-20°C can be explored.

    • Monitor the vial for crystal growth over several days to weeks.

Workflow for Slow Evaporation Crystallization

slow_evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth dissolve Dissolve this compound in Solvent saturate Prepare Saturated Solution dissolve->saturate filter Filter Solution (0.22 µm) saturate->filter evaporate Slow Evaporation of Solvent filter->evaporate Transfer to Crystallization Vial nucleation Nucleation evaporate->nucleation growth Crystal Growth nucleation->growth Harvest Crystals Harvest Crystals growth->Harvest Crystals Monitor and Harvest

Caption: Workflow for this compound Crystallization by Slow Evaporation.

Vapor Diffusion Method

Vapor diffusion is a widely used technique for protein and small molecule crystallization. It involves the slow diffusion of a precipitant vapor into a drop containing the molecule of interest, leading to a gradual increase in its concentration and subsequent crystallization.

Protocol:

  • Solvent and Precipitant Selection:

    • Solvent: A solvent in which this compound is readily soluble (e.g., ethanol, methanol, acetone).

    • Precipitant (Anti-solvent): A solvent in which this compound is poorly soluble and that is miscible with the primary solvent (e.g., water, n-hexane, isopropanol).

  • Hanging Drop Setup:

    • Pipette 1-2 µL of the this compound solution onto a siliconized glass coverslip.

    • Add 1-2 µL of the precipitant solution to the drop and mix gently by pipetting up and down.

    • Invert the coverslip over a well of a crystallization plate containing 500 µL of the precipitant solution.

    • Seal the well with vacuum grease to create an airtight environment.

  • Sitting Drop Setup:

    • Pipette 1-2 µL of the this compound solution into the bottom of a micro-well in a sitting drop crystallization plate.

    • Add 1-2 µL of the precipitant solution and mix.

    • Add 500 µL of the precipitant solution to the surrounding reservoir.

    • Seal the well.

  • Crystal Growth:

    • The difference in vapor pressure between the drop and the reservoir will cause the solvent to slowly evaporate from the drop, leading to an increase in the concentration of this compound and the precipitant.

    • Incubate the plate in a stable, vibration-free environment.

    • Monitor for crystal formation over time.

Workflow for Vapor Diffusion Crystallization

vapor_diffusion cluster_setup Experimental Setup cluster_process Crystallization Process mix Mix this compound Solution and Precipitant in a Drop place Place Drop over Reservoir of Precipitant mix->place seal Seal the Well place->seal diffusion Vapor Diffusion (Solvent from Drop to Reservoir) seal->diffusion Equilibration supersaturation Supersaturation of This compound in the Drop diffusion->supersaturation crystallization Nucleation and Crystal Growth supersaturation->crystallization Harvest Crystals Harvest Crystals crystallization->Harvest Crystals Monitor and Harvest

References

Application Notes and Protocols: Midecamycin in Bacterial Protein Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center and obstructing the nascent polypeptide exit tunnel. This leads to the cessation of protein elongation and ultimately inhibits bacterial growth.[1] These application notes provide detailed protocols for studying the inhibitory effects of this compound on bacterial protein synthesis, presenting quantitative data and methodologies for key experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interaction of this compound with the bacterial ribosome. This data is crucial for designing experiments and understanding the potency of this compound as a protein synthesis inhibitor.

ParameterValueMethodOrganism/SystemReference
Binding Affinity (this compound A₁) -7.8 kcal/molLigand-Docking ModelBacterial Ribosome[1]

Note: Further empirical data such as IC₅₀ values from in vitro translation assays would be beneficial for a more comprehensive understanding of this compound's inhibitory activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. This protocol is based on the broth microdilution method.[2][3][4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL.

    • Leave a column for a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

    • Do not add bacteria to the negative control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

In Vitro Translation (IVT) Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common method involves quantifying the expression of a reporter protein, such as luciferase.[5][6][7]

Materials:

  • Bacterial cell-free expression system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase) under the control of a bacterial promoter

  • Amino acid mixture

  • Energy source (ATP, GTP) and regenerating system

  • This compound at various concentrations

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Reaction Setup:

    • On ice, prepare the IVT reaction mix according to the manufacturer's instructions. This typically includes the cell extract, buffer, amino acids, and energy source.

    • In separate reaction tubes, add varying concentrations of this compound. Include a no-midecamycin control.

    • Add the DNA template to each reaction tube.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Quantification of Protein Synthesis:

    • Add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-midecamycin control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).

Ribosome Toe-printing Analysis

Toe-printing is a primer extension inhibition assay that maps the precise location of a ribosome stalled on an mRNA by an antibiotic.[8][9][10][11]

Materials:

  • In vitro transcription-translation coupled system (e.g., PURExpress®)

  • Linear DNA template containing a promoter and the gene of interest

  • A specific DNA primer that anneals downstream of the potential stalling site, labeled with a fluorescent dye or radioisotope

  • Reverse transcriptase

  • dNTPs

  • This compound

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Sequencing ladder of the same DNA template

Protocol:

  • In Vitro Translation and Ribosome Stalling:

    • Set up the in vitro transcription-translation reaction with the DNA template.

    • Add this compound to the reaction at a concentration known to inhibit translation (determined, for example, by an IVT assay). A typical starting concentration could be in the range of 10-100 µM.

    • Incubate the reaction at 37°C to allow transcription and translation to proceed until ribosomes stall.

  • Primer Annealing and Extension:

    • Add the labeled primer to the reaction mix and anneal it to the mRNA.

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA, starting from the primer.

    • The enzyme will stop when it encounters the stalled ribosome.

  • Analysis of cDNA Products:

    • Terminate the reaction and purify the cDNA products.

    • Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

    • The position of the band corresponding to the stalled ribosome (the "toe-print") reveals the exact location on the mRNA where this compound inhibits translation. The toe-print appears as a band that is typically 15-17 nucleotides downstream from the first nucleotide of the codon in the P-site of the stalled ribosome.

Bacterial Ribosome Purification for Cryo-Electron Microscopy (Cryo-EM)

This protocol outlines the steps for purifying bacterial ribosomes to be complexed with this compound for structural studies using cryo-EM.[12][13][14]

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 4 mM β-mercaptoethanol)

  • Sucrose solutions (e.g., 10% and 40% in lysis buffer)

  • Ultracentrifuge with appropriate rotors

  • This compound

Protocol:

  • Cell Culture and Harvest:

    • Grow a large-scale bacterial culture to mid-log phase.

    • Rapidly cool the culture by adding it to frozen buffer or by using a cooling coil to preserve ribosome integrity.

    • Harvest the cells by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells using a French press, sonication, or enzymatic lysis with lysozyme. Perform all steps at 4°C.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Ribosome Pelleting:

    • Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in lysis buffer).

    • Pellet the ribosomes by ultracentrifugation (e.g., at 100,000 x g for 16-20 hours).

  • Sucrose Gradient Centrifugation:

    • Gently rinse the ribosome pellet with lysis buffer and then resuspend it.

    • Layer the resuspended ribosomes onto a 10-40% sucrose gradient.

    • Separate the ribosomal subunits and 70S ribosomes by ultracentrifugation (e.g., at 100,000 x g for 12-16 hours).

    • Fractionate the gradient and collect the fractions containing the 70S ribosomes.

  • Complex Formation and Cryo-EM Sample Preparation:

    • Incubate the purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.

    • Apply a small volume of the ribosome-midecamycin complex to a glow-discharged cryo-EM grid.

    • Plunge-freeze the grid in liquid ethane using a vitrification robot.

    • The grid is now ready for cryo-EM data collection.

Visualizations

This compound's Mechanism of Action

midecamycin_mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Protein_Synthesis Protein Synthesis (Elongation) 50S->Protein_Synthesis Inhibition Inhibition of Protein Synthesis 50S->Inhibition 30S 30S 30S->Protein_Synthesis mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->50S Delivers Amino Acid This compound This compound This compound->50S Binds to Peptidyl Transferase Center Bacterial_Growth_Arrest Bacterial Growth Arrest / Cell Death Inhibition->Bacterial_Growth_Arrest

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for MIC Determination

MIC_workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at 37°C (16-20 hours) C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Workflow for Toe-printing Analysis

Toeprinting_Workflow A In Vitro Transcription/Translation with this compound B Ribosome Stalling on mRNA A->B C Anneal Labeled Primer B->C D Primer Extension with Reverse Transcriptase C->D E cDNA Synthesis Halts at Stalled Ribosome D->E F Analyze cDNA on Denaturing PAGE E->F G Identify Toe-print Band (Stall Site) F->G

Caption: Workflow for identifying this compound-induced ribosome stalling using toe-printing.

References

Application Notes: Midecamycin as a Tool for Investigating Macrolide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation.[2][3] While its clinical use is prominent in regions like Europe and Japan for treating respiratory, oral, and soft tissue infections, its unique properties make it a valuable tool for researchers investigating the complex landscape of macrolide resistance.[4][5] this compound is notably active against certain erythromycin-resistant strains, particularly those utilizing efflux-based resistance, making it an effective probe for differentiating resistance mechanisms.[1][2][6] Furthermore, its 16-membered ring structure leads to the selection of different resistance mutations compared to the more common 14- and 15-membered macrolides, providing deeper insights into the structure-function relationships of the ribosomal target site.[7][8]

Key Macrolide Resistance Mechanisms

Bacteria have evolved three primary strategies to overcome the action of macrolide antibiotics:

  • Target Site Modification: This is one of the most common resistance strategies. It involves alterations to the drug's binding site on the 23S rRNA component of the 50S ribosomal subunit. This can occur through:

    • Enzymatic Methylation: Erythromycin-resistant methylase (erm) genes encode enzymes that methylate an adenine residue (A2058 in E. coli) in the 23S rRNA.[9][10][11] This modification reduces the binding affinity of most macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[10][12]

    • Point Mutations: Spontaneous mutations in the 23S rRNA genes (e.g., at positions A2063, A2064, or A2067) or in ribosomal proteins L4 and L22 can also prevent effective drug binding.[7][8] this compound, being a 16-membered macrolide, often selects for different mutations (e.g., A2067G) than 14- or 15-membered macrolides (e.g., A2063G or A2064C).[8]

  • Active Efflux Pumps: Bacteria can actively pump macrolides out of the cell, preventing the drug from reaching its ribosomal target in sufficient concentrations.[12][13] Key efflux pump systems include:

    • MFS (Major Facilitator Superfamily): Encoded by mef (macrolide efflux) genes, these pumps typically confer resistance to 14- and 15-membered macrolides.[13] this compound has been reported to be effective against strains with this type of efflux-mediated resistance.[1][6]

    • ABC (ATP-Binding Cassette) Transporters: Encoded by msr (macrolide-streptogramin resistance) genes, these pumps can also remove macrolides from the cell.[13] Some Msr proteins may also work by dislodging the bound macrolide from the ribosome.[13]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic molecule itself.[1][12] For macrolides, this can involve phosphorylation, acylation, or glycosylation.[1] A novel mechanism of this compound resistance has been identified as inactivation via glycosylation, where the attachment of various sugar moieties to the 2'-hydroxyl group of this compound completely abolishes its antimicrobial activity.[1][6]

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_ribosome 50S Ribosome Ribosome_Target 23S rRNA Inactivating_Enzyme Inactivating Enzyme (e.g., Glycosyltransferase) Efflux_Pump Efflux Pump (mef, msr) Midecamycin_out This compound Efflux_Pump->Midecamycin_out Midecamycin_inactivated Inactive This compound Inactivating_Enzyme->Midecamycin_inactivated Midecamycin_in This compound Midecamycin_in->Ribosome_Target 1. Binding Inhibition (Target Modification) Midecamycin_in->Efflux_Pump 2. Drug Efflux Midecamycin_in->Inactivating_Enzyme 3. Drug Inactivation

Overview of the three major macrolide resistance mechanisms.

Quantitative Data Summary

This compound's utility in resistance studies is highlighted when its activity is compared with other macrolides against strains with specific resistance mechanisms. The following tables summarize data from an in vitro study on Mycoplasma pneumoniae, demonstrating how different macrolides select for resistance at different rates and through different mutations.

Table 1: Induction of Resistance in Mycoplasma pneumoniae M129 [7][8]

Inducing MacrolideRing SizeTime to Resistance (days)Passages RequiredFinal Induction Conc. (mg/L)
Roxithromycin14-membered2320.25
Josamycin16-membered28216.0
This compound 16-membered 87 7 5.12

This table shows that this compound was the least potent drug for inducing resistance, requiring the longest time, most passages, and a high drug concentration.[7][8]

Table 2: MICs (mg/L) for Parent Strain and this compound-Induced Mutants [7][8]

AntibioticRing SizeParent Strain (M129) MICThis compound-Induced Mutant MICPrimary Mutation
Erythromycin14-membered≤0.015≤0.125A2067G/C in 23S rRNA
Azithromycin15-membered≤0.015≤0.125A2067G/C in 23S rRNA
Josamycin16-membered≤0.01564A2067G/C in 23S rRNA
This compound 16-membered ≤0.015 64 A2067G/C in 23S rRNA

This table demonstrates a key application: mutants selected with this compound show high-level resistance to 16-membered macrolides but remain susceptible to 14- and 15-membered macrolides. This allows for the specific investigation of resistance mechanisms related to the 16-membered macrolide binding site.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for using this compound to investigate macrolide resistance.

Experimental_Workflow cluster_selection Resistance Induction cluster_analysis Mechanism Investigation start Start with Bacterial Isolate mic_testing Protocol 1: Determine Baseline MIC of this compound start->mic_testing mutant_selection Protocol 2: In Vitro Selection of Resistant Mutants mic_testing->mutant_selection passage Serial Passaging in Increasing this compound Concentrations mutant_selection->passage efflux_screening Protocol 3: Screen for Efflux (using EPIs) passage->efflux_screening mutation_analysis Protocol 4: Identify Mutations (PCR & Sequencing) passage->mutation_analysis end Characterize Resistance Mechanism efflux_screening->end mutation_analysis->end

Experimental workflow for this compound resistance studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism. This quantitative measure is foundational for all resistance studies.[6]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 50 µL from the 10th column. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Standardize the bacterial inoculum to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Add 50 µL of the standardized bacterial suspension to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol 2: In Vitro Selection of this compound-Resistant Mutants

Principle: This protocol uses stepwise exposure to increasing concentrations of this compound to select for and amplify resistant subpopulations within a bacterial culture. This mimics the pressure that can lead to resistance during therapy.[7][8]

Materials:

  • Bacterial strain with a known this compound MIC

  • Broth medium and agar plates

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

Procedure:

  • Prepare a series of culture tubes with broth containing this compound at concentrations of 0.25x, 0.5x, 1x, 2x, and 4x the baseline MIC.

  • Inoculate the tube with the highest concentration of this compound that permits growth (typically starting at 0.25x or 0.5x MIC) with the parent bacterial strain.

  • Incubate the culture until turbidity is observed (24-48 hours).

  • This culture is now the inoculum for the next "passage." Use it to inoculate a new series of tubes with progressively higher this compound concentrations.

  • Repeat this serial passage process. For each successful passage, confirm the new MIC of the culture.

  • The selection process is complete when a significant and stable increase in the MIC is achieved (e.g., >8-fold increase) or when no further increase is observed.[8]

  • Isolate single colonies from the final high-resistance culture by plating on this compound-containing agar.

Protocol 3: Screening for Efflux Pump Activity

Principle: this compound's effectiveness against some efflux-positive strains can be exploited. This protocol compares the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in MIC in the presence of an EPI suggests that efflux is a component of the resistance mechanism.

Materials:

  • This compound-resistant bacterial isolate

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., reserpine, verapamil, thioridazine). The chosen EPI should be tested to ensure it has no intrinsic antibacterial activity at the concentration used.[14][15]

  • Materials for MIC testing (as in Protocol 1).

Procedure:

  • Perform two parallel MIC assays for this compound on the resistant isolate.

  • Assay A (Control): A standard this compound MIC determination as described in Protocol 1.

  • Assay B (with EPI): Perform the same MIC determination, but add the EPI to all wells at a fixed, sub-inhibitory concentration.

  • Incubate both plates and read the MICs.

  • Interpretation: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is considered significant and indicates the involvement of an active efflux pump in the resistance phenotype.

Differentiating_Resistance cluster_phenotype Observed Phenotype cluster_mechanism Likely Mechanism phenotype Resistant to this compound (16-ring) Susceptible to Erythromycin (14-ring) target_mod Target Site Modification (e.g., A2067G mutation in 23S rRNA) phenotype->target_mod Consistent with [7, 8] efflux Efflux Pump (mefA/E) phenotype->efflux Inconsistent: mef pumps primarily affect 14/15-ring macrolides erm_methylation Erm Methylation (MLS B Phenotype) phenotype->erm_methylation Inconsistent: Erm methylation confers broad cross-resistance

Logic for differentiating resistance via susceptibility profiles.
Protocol 4: Identification of Resistance Mutations by PCR and Sequencing

Principle: After selecting for stable, high-level resistance, this protocol identifies the genetic basis of the resistance, focusing on the 23S rRNA gene and ribosomal protein genes L4 and L22, which are common targets for macrolide resistance mutations.[8][14]

Materials:

  • This compound-resistant and parent (susceptible) bacterial isolates

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)[14]

  • Primers designed to amplify domain V of the 23S rRNA gene and the genes for ribosomal proteins L4 and L22.

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service or equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from both the this compound-resistant mutant and the original susceptible parent strain according to the kit manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions to amplify the target gene regions (23S rRNA domain V, L4, L22) from both resistant and susceptible gDNA templates.

    • Use a standard PCR protocol (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension). Annealing temperature should be optimized for the specific primers used.

  • Verification: Run a small amount of the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing. Ensure primers for both forward and reverse strands are used for high-quality sequence data.

  • Sequence Analysis:

    • Align the sequence data from the resistant isolate with the sequence from the susceptible parent strain.

    • Identify any nucleotide changes (point mutations, insertions, or deletions) in the resistant strain.

    • Compare these mutations to known resistance-conferring mutations in the literature (e.g., A2067G in 23S rRNA for 16-membered macrolide resistance).[8]

References

Troubleshooting & Optimization

Midecamycin Stability Under Laboratory Storage Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Midecamycin under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound powder?

For long-term storage, this compound powder should be stored in a tightly sealed container in a dry place, protected from light, at a temperature of -20°C.[1][2][3] Following these conditions helps to minimize degradation and maintain the compound's potency.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), and Ethanol.[1][3] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mg/mL) and store it in small aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), aliquots can be kept at -20°C.[1] For longer-term storage (up to six months), it is advisable to store the aliquots at -80°C.[1]

Q3: What is the stability of this compound in aqueous solutions at room temperature?

A study on this compound tablets dissolved in a diluent to a concentration of 2.0 mg/mL indicated that the solution was stable at 25°C for up to 48 hours.[4] Stability was determined by the absence of new peaks and a relative standard deviation (RSD) of the peak area of no more than 5% when analyzed by HPLC.[4] However, for critical experiments, it is always best to use freshly prepared solutions or conduct a specific stability assessment for your experimental conditions.

Q4: How does pH affect the stability of this compound?

The antibacterial activity of this compound acetate has been shown to be enhanced in media with a pH of 7 or 8.[5][6] One study investigating the enzymatic glucosylation of this compound found that the enzyme had a wide pH tolerance (from 4.0 to 12.0), suggesting that this compound itself is stable across this pH range for at least 2 hours at 37°C.[7] Generally, macrolide antibiotics can be susceptible to degradation in acidic conditions.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Loss of antibacterial activity This compound may have degraded in the experimental medium.Check the pH of your medium, as extreme pH can affect stability. Consider the temperature and duration of your experiment. It is recommended to add this compound to the medium shortly before starting the experiment.
Appearance of unknown peaks in chromatography Chemical degradation of this compound.This could be due to prolonged storage, exposure to light, or incompatible solvent/buffer components. A forced degradation study can help identify potential degradation products.

Quantitative Stability Data

Specific long-term stability data for this compound under a variety of conditions is limited in the available literature. The following table provides a general overview of storage recommendations based on available information for this compound and other macrolide antibiotics.

CompoundFormStorage ConditionDurationStability
This compoundPowder-20°CLong-termStable[2][3]
This compoundStock Solution in DMSO-20°C1 monthStable[1]
This compoundStock Solution in DMSO-80°C6 monthsStable[1]
This compoundTablet Solution (2 mg/mL)25°C48 hoursStable[4]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer under defined storage conditions.

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO, Ethanol)
  • Buffer solution of desired pH
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
  • C18 HPLC column
  • Calibrated storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).
  • Preparation of Test Solutions: Dilute the stock solution with the buffer of interest to the final desired concentration for your experiments.
  • Initial Analysis (Time 0): Immediately analyze the freshly prepared test solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound. This serves as the 100% reference point.
  • Storage: Aliquot the test solution into several light-protective containers and store them under the desired conditions (e.g., 4°C, 25°C, -20°C, with and without light exposure).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample from each storage condition.
  • Sample Analysis: Allow the sample to reach room temperature and analyze it using the same HPLC method as for the initial analysis.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is retaining at least 90% of the initial concentration.

3. HPLC Method:

  • A validated stability-indicating HPLC method is crucial. This means the method should be able to separate the intact this compound from its potential degradation products. Method development may be required.
  • A typical method might involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). Detection is often performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 231 nm or 280 nm for some of its components)[4].

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (in desired buffer) prep_stock->prep_test time_0 Initial Analysis (T=0) by HPLC prep_test->time_0 storage_conditions Store Aliquots: - Temperature (4°C, 25°C, -20°C) - Light (Protected vs. Exposed) prep_test->storage_conditions time_x Time-Point Analysis by HPLC data_analysis Data Analysis (% Remaining) time_x->data_analysis storage_conditions->time_x At specified time intervals Logical_Relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome Temperature Temperature Degradation This compound Degradation Temperature->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Time Storage Time Time->Degradation

References

Technical Support Center: Midecamycin Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the HPLC analysis of midecamycin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound impurities using HPLC?

A1: The primary challenges in this compound analysis stem from the structural similarity of its various components and impurities.[1][2] This often leads to issues such as:

  • Co-elution: Impurities eluting at the same or very similar retention times as the main components or other impurities, making accurate quantification difficult.[3]

  • Poor Resolution: Inadequate separation between adjacent peaks, leading to overlapping chromatograms.

  • Peak Tailing: Asymmetrical peak shapes which can compromise the accuracy of peak integration and quantification.[4][5]

  • Matrix Effects: Interference from excipients in formulated products like tablets can complicate the separation and detection of impurities.[1]

Q2: My chromatogram shows poor resolution between this compound and an impurity. How can I improve it?

A2: Improving resolution requires optimizing several chromatographic parameters. Consider the following adjustments:

  • Mobile Phase Composition: Modifying the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity.[6][7] Experiment with small, incremental changes to the gradient or isocratic composition.

  • pH of the Mobile Phase: The pH of the aqueous phase can alter the ionization state of this compound and its impurities, thereby affecting their retention and separation. For this compound, a slightly basic pH (around 7.3) has been shown to be effective.[1][8]

  • Column Chemistry: While C18 columns are commonly used, switching to a different stationary phase (e.g., a different brand of C18 or a phenyl-hexyl column) can offer different selectivity.[1]

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution. A temperature of around 35°C has been used successfully.[1][8]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

Q3: I am observing significant peak tailing for my this compound A1 peak. What are the potential causes and solutions?

A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

    • Solution: Use a well-end-capped column or a column specifically designed for basic compounds. Operating the mobile phase at a slightly acidic pH can suppress silanol ionization, but for this compound, a basic pH is often preferred for overall separation. The use of a mobile phase additive like triethylamine can also help to mask the silanol groups.[8]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[9]

    • Solution: Flush the column with a strong solvent.[4] If the problem persists, replacing the column may be necessary.[5]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Q4: How can I ensure my HPLC method for this compound impurity profiling is robust and reproducible?

A4: Method robustness is crucial for reliable and consistent results.

  • Method Validation: A thorough method validation according to ICH guidelines is essential.[10][11] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2]

  • System Suitability Tests (SSTs): Regularly perform SSTs to ensure the chromatographic system is performing adequately. Key SST parameters include theoretical plates, tailing factor, and resolution between critical pairs.

  • Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure accurate pH adjustment. Filter and degas all solvents to prevent pump cavitation and baseline noise.[12]

  • Sample Preparation: Develop a consistent and reproducible sample preparation procedure. The diluent should ideally be similar to the initial mobile phase composition to ensure good peak shape.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions - Use a highly end-capped C18 column or a column designed for basic compounds.- Add a competing base like triethylamine to the mobile phase.[8]
Column Overload - Reduce the injection volume or dilute the sample.[9]
Inappropriate Sample Solvent - Dissolve the sample in the initial mobile phase composition whenever possible.[4]
Column Contamination/Void - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If the problem persists, replace the column.[5]
Extra-Column Dead Volume - Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Problem: Poor Resolution or Co-elution of Peaks
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase - Adjust the organic solvent-to-buffer ratio.- Modify the pH of the aqueous phase. A pH of 7.3 has been shown to be effective.[1][8]- Evaluate different buffer salts (e.g., ammonium formate, ammonium acetate).[13]
Inadequate Column Chemistry - Test different C18 columns from various manufacturers as they can have different selectivities.[1]- Consider a column with a different stationary phase (e.g., Phenyl-Hexyl).
Gradient Program Not Optimized - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Column Temperature - Optimize the column temperature. A common starting point is 35°C.[1][8]

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound impurities, based on established methods.

Method 1: RP-HPLC with ELSD Detection
Parameter Condition
Column Diamonsil C18
Mobile Phase Acetonitrile : 0.2 mol/L Ammonium Formate (pH 7.3 with triethylamine) (52:48, v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 35°C[8]
Detection Evaporative Light-Scattering Detector (ELSD)
ELSD Drift Tube Temp. 105°C[8]
ELSD Gas Flow Rate 3.0 L/min[8]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.
Method 2: RP-HPLC with DAD Detection
Parameter Condition
Column Agilent Extend-C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 100 mmol/L Formic acid amine solution (pH 7.3 with ammonium hydroxide)[1]
Mobile Phase B Acetonitrile[1]
Gradient Program 0 min - 40% B25 min - 50% B30 min - 60% B35 min - 80% B36 min - 40% B45 min - 40% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Diode Array Detector (DAD) at 232 nm and 280 nm[1]
Injection Volume 10 µL[1]
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (60:40) to a concentration of 2.0 mg/mL.[1][2]

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_system Check System Suitability (Pressure, Baseline) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot System (Leaks, Pump, Detector) system_ok->fix_system No investigate_chromatography Investigate Chromatographic Parameters system_ok->investigate_chromatography Yes fix_system->check_system peak_shape Peak Shape Issue? investigate_chromatography->peak_shape resolution_issue Resolution Issue? peak_shape->resolution_issue No adjust_peak_shape Adjust for Peak Shape - Check sample solvent - Check for column overload - Flush/replace column peak_shape->adjust_peak_shape Yes adjust_resolution Adjust for Resolution - Modify mobile phase (pH, %B) - Change column temperature - Optimize gradient resolution_issue->adjust_resolution Yes evaluate_results Evaluate Results resolution_issue->evaluate_results No adjust_peak_shape->evaluate_results adjust_resolution->evaluate_results problem_solved Problem Solved evaluate_results->problem_solved Successful escalate Consult Senior Scientist or Manufacturer evaluate_results->escalate Unsuccessful Method_Development_Logic start Define Analytical Goal (Impurity Profiling of this compound) lit_review Literature Review & Initial Method Selection start->lit_review column_selection Column Selection (e.g., C18, 5µm, 250x4.6mm) lit_review->column_selection mobile_phase_selection Mobile Phase Selection - Organic: Acetonitrile - Aqueous: Buffered (pH ~7.3) lit_review->mobile_phase_selection detection_selection Detector Selection (DAD for chromophores, ELSD/MS for universal detection) lit_review->detection_selection initial_runs Perform Initial Runs (Scouting Gradient) column_selection->initial_runs mobile_phase_selection->initial_runs detection_selection->initial_runs optimization Optimization initial_runs->optimization optimize_gradient Optimize Gradient Slope & Time optimization->optimize_gradient optimize_mp Optimize Mobile Phase (pH, Buffer Concentration) optimization->optimize_mp optimize_temp Optimize Column Temperature optimization->optimize_temp validation Method Validation (ICH Guidelines) optimize_gradient->validation optimize_mp->validation optimize_temp->validation final_method Final Validated Method validation->final_method

References

Minimizing matrix effects in mass spectrometry analysis of midecamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects in the mass spectrometry analysis of midecamycin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][2] For macrolide antibiotics like this compound, endogenous phospholipids and other components in biological samples are common sources of matrix effects.[3]

Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A2: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for reducing matrix effects in the analysis of macrolides in complex biological samples.[4] Specifically, mixed-mode or polymeric SPE cartridges often provide the cleanest extracts. Liquid-Liquid Extraction (LLE) is also a robust technique for cleaning up samples.[4][5] Protein Precipitation (PP) is the simplest and fastest method but is typically the least effective at removing interfering matrix components.[6][7]

Q3: What type of internal standard (IS) is recommended for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[8][9][10] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it experiences similar matrix effects and extraction recovery, which allows for accurate correction during data analysis.[10] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to be chromatographically resolved from this compound and not suffer from differential matrix effects.[8]

Q4: How can I quantitatively assess the matrix effect in my this compound assay?

A4: The most common method is the post-extraction spike analysis.[1][3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing chromatographic separation is a crucial step. By achieving baseline separation of this compound from co-eluting matrix components, the impact of ion suppression or enhancement can be significantly reduced. This can be accomplished by adjusting the mobile phase composition, gradient profile, and choice of a suitable analytical column, such as a C18 column.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Residual matrix components interacting with the column.1. Optimize the mobile phase gradient and pH. Consider a different column chemistry. 2. Improve sample cleanup by switching from Protein Precipitation to LLE or SPE.
High Variability in this compound Response Between Samples 1. Significant and variable matrix effects. 2. Inconsistent sample preparation.1. Implement a more effective sample cleanup method (SPE is recommended). 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[8][9][10] 3. Ensure consistent execution of the sample preparation protocol.
Low this compound Recovery 1. Inefficient extraction during sample preparation. 2. Analyte loss due to adsorption to labware.1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. 2. Use low-adsorption microcentrifuge tubes and pipette tips.
Ion Suppression Observed 1. Co-elution of matrix components (e.g., phospholipids). 2. Inadequate sample cleanup.1. Modify the chromatographic gradient to better separate this compound from the suppression zone. 2. Switch to a more rigorous sample preparation method like SPE.[4] 3. For plasma samples, consider techniques specifically designed to remove phospholipids.
Internal Standard Response is Inconsistent 1. The chosen IS is not behaving similarly to this compound (if not a SIL-IS). 2. Inconsistent addition of the IS to samples. 3. The IS itself is experiencing significant matrix effects.1. Switch to a stable isotope-labeled internal standard for this compound.[8][10] 2. Add the IS early in the sample preparation workflow to account for variability in all subsequent steps.[9] 3. Review the IS response across the batch; if inconsistent, investigate the sample preparation and chromatographic conditions.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of common sample preparation techniques for the analysis of macrolide antibiotics like this compound in biological fluids. The values are representative and may vary depending on the specific matrix and analytical conditions.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect (Ion Suppression) High (can be >50%)Moderate (15-40%)Low (<15%)
Analyte Recovery Good to Excellent (>90%)Good (80-95%)Excellent (>90%)
Process Time FastModerateSlowest
Cost per Sample LowLow to ModerateHigh
Extract Cleanliness LowModerateHigh
Suitability for High Sensitivity Assays LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.

  • Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition and inject.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[13]

  • Sample Loading: Pre-treat 200 µL of plasma by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase starting composition for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (SIL-IS) Sample->IS_Addition PPT Protein Precipitation (Acetonitrile) IS_Addition->PPT Choose One LLE Liquid-Liquid Extraction (MTBE/EtOAc) IS_Addition->LLE Choose One SPE Solid-Phase Extraction (Polymeric RP) IS_Addition->SPE Choose One Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing

Caption: Workflow for this compound analysis.

Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies cluster_sample_prep_options Sample Prep Options cluster_chrom_options Chromatography Options Start Matrix Effect Problem Identified Sample_Prep Optimize Sample Preparation Start->Sample_Prep Chromatography Improve Chromatography Start->Chromatography IS Use SIL-IS Start->IS PPT_to_LLE PPT -> LLE Sample_Prep->PPT_to_LLE Gradient Adjust Gradient Chromatography->Gradient Column Change Column Chromatography->Column End Matrix Effect Minimized IS->End LLE_to_SPE LLE -> SPE PPT_to_LLE->LLE_to_SPE SPE_Optimization Optimize SPE (Sorbent/Solvents) LLE_to_SPE->SPE_Optimization SPE_Optimization->End Gradient->End Column->End

Caption: Decision tree for minimizing matrix effects.

References

Technical Support Center: Midecamycin Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues with the macrolide antibiotic midecamycin in immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in immunoassays?

This compound is a 16-membered macrolide antibiotic used in veterinary and human medicine. Cross-reactivity in immunoassays occurs when an antibody designed to detect a specific analyte (e.g., another macrolide) also binds to this compound due to structural similarities. This can lead to inaccurate results, such as false positives or overestimated concentrations. The shared core macrocyclic lactone ring and sugar moieties among macrolides are the primary cause of this phenomenon.[1][2]

Q2: Which types of immunoassays are most susceptible to this compound cross-reactivity?

Competitive immunoassays, such as competitive ELISA, are generally more prone to cross-reactivity than sandwich assays.[3] This is because competitive assays often use a single antibody to bind to the analyte, increasing the likelihood that structurally similar molecules will also bind and interfere with the signal.

Q3: What are the common signs of this compound cross-reactivity in my assay?

Common indicators of cross-reactivity include:

  • Higher than expected analyte concentrations in samples known to contain this compound.

  • False-positive results in samples containing this compound but not the target analyte.

  • Poor correlation between immunoassay results and a more specific analytical method like liquid chromatography-mass spectrometry (LC-MS).

  • Inconsistent results between different antibody lots or assay kits.

Q4: How can I confirm if this compound is cross-reacting in my assay?

The most direct way to confirm cross-reactivity is to perform a spike-and-recovery experiment. This involves spiking a known concentration of this compound into a blank sample matrix and observing the signal generated in your assay. If a significant signal is detected, it indicates cross-reactivity. A competitive inhibition assay can also be performed to quantify the extent of cross-reactivity.

Troubleshooting Guide

Issue: Suspected this compound Cross-Reactivity Leading to Inaccurate Results

This guide provides a systematic approach to identifying and mitigating the effects of this compound cross-reactivity in your immunological assays.

Step 1: Assess the Potential for Cross-Reactivity

The first step is to determine the likelihood of cross-reactivity based on the structural similarities between this compound and your target analyte. This compound is a 16-membered macrolide, and is therefore more likely to cross-react with antibodies generated against other 16-membered macrolides like tylosin, josamycin, and spiramycin.

Shared Structural Features of 16-Membered Macrolides:

  • Large lactone ring (16 atoms)

  • Attached deoxy sugar molecules

While specific cross-reactivity data for this compound is limited in published literature, data from structurally similar macrolides, such as tylosin, can provide valuable insights.

Table 1: Example Cross-Reactivity Data for Tylosin and Related Compounds in a Competitive Direct ELISA [4]

CompoundRelationship to Tylosin ACross-Reactivity (%)
Tylosin A Target Analyte 100
Tylosin BRelated Compound26
Tylosin CRelated Compound19
Tylosin DRelated Compound106
Isotylosin A alcoholPhotoreaction Product121
Isotylosin A aldolPhotoreaction Product46

This table illustrates how structurally similar compounds can exhibit varying degrees of cross-reactivity in an immunoassay.

Step 2: Immediate Mitigation Strategies

If cross-reactivity is suspected, the following strategies can be employed to try and reduce its impact on your current assay.

G start Suspected Cross-Reactivity dilution Sample Dilution start->dilution pretreatment Sample Pre-treatment start->pretreatment optimization Assay Condition Optimization start->optimization end Re-analyze Samples dilution->end pretreatment->end optimization->end

  • Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level that no longer significantly interferes with the assay.[5][6] It is crucial to ensure that the target analyte concentration remains within the detection range of the assay after dilution.

  • Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to selectively remove this compound from the sample before analysis. The choice of extraction method will depend on the physicochemical properties of this compound and the target analyte.

  • Assay Condition Optimization: Modifying assay parameters such as incubation time, temperature, and buffer pH can sometimes favor the binding of the target analyte over the cross-reactant.[7]

Step 3: Quantifying Cross-Reactivity with a Competitive Inhibition Assay

To quantitatively assess the degree of cross-reactivity, a competitive inhibition ELISA is the recommended method. This will allow you to determine the concentration of this compound that produces the same signal as a known concentration of your target analyte.

Experimental Protocol: Competitive Inhibition ELISA

  • Plate Coating: Coat a 96-well microplate with a conjugate of your target analyte (e.g., target analyte-BSA conjugate). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a standard curve of your target analyte.

    • Prepare a serial dilution of this compound.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the different concentrations of the target analyte standards and the this compound dilutions for 1 hour at 37°C.[8][9]

  • Plate Incubation: Add the pre-incubated antibody-analyte mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB for HRP-conjugated antibodies) and incubate until color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the concentration for both the target analyte and this compound. Calculate the IC50 (the concentration that causes 50% inhibition) for both. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

G start Start coat Coat Plate with Target-BSA Conjugate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 preincubate Pre-incubate Antibody with Target or this compound wash2->preincubate add_to_plate Add Mixture to Plate preincubate->add_to_plate wash3 Wash add_to_plate->wash3 secondary_ab Add Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read end End read->end

Step 4: Long-Term Solutions

If the above strategies are insufficient or not practical for your application, more definitive solutions may be necessary.

G start Persistent Cross-Reactivity mab_dev Develop High-Specificity Monoclonal Antibody start->mab_dev alt_method Use Alternative Analytical Method (e.g., LC-MS) start->alt_method

  • Develop a High-Specificity Monoclonal Antibody: The most robust solution is to develop a monoclonal antibody that is highly specific for your target analyte and has minimal cross-reactivity with this compound.[10][11][12] This involves careful antigen design to present unique epitopes of the target analyte that are not present on this compound.

    Key Steps in Developing a Specific Monoclonal Antibody:

    • Hapten Design and Synthesis: Design and synthesize a hapten that exposes a unique region of the target macrolide.

    • Immunogen and Coating Antigen Preparation: Conjugate the hapten to a carrier protein (e.g., BSA, KLH) to create an immunogen for animal immunization and a coating antigen for screening.

    • Animal Immunization and Hybridoma Production: Immunize animals (typically mice) with the immunogen and produce hybridoma cells.

    • Screening and Selection: Screen the hybridomas for clones that produce antibodies with high affinity for the target analyte and low cross-reactivity with this compound and other relevant macrolides. This is a critical step and should involve competitive ELISA screening.

    • Antibody Production and Characterization: Isolate, purify, and characterize the selected monoclonal antibody.

  • Use an Alternative Analytical Method: If developing a new antibody is not feasible, consider using an alternative, more specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can separate and specifically quantify this compound and the target analyte, thus avoiding cross-reactivity issues.[13]

References

Enhancing midecamycin activity by adjusting pH in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing midecamycin activity by adjusting the pH in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production in Streptomyces cultures?

A1: The optimal pH for this compound production by Streptomyces species generally falls within a neutral to slightly alkaline range, typically between pH 7.0 and 8.0. The antibacterial activity of this compound itself is also potentiated at a pH of 7 or 8. However, the optimal initial pH for antibiotic production can vary depending on the specific Streptomyces strain and the composition of the culture medium. For some strains, maximum production might be achieved at a pH closer to 6.0. It is crucial to determine the optimal pH for your specific strain and fermentation conditions empirically.

Q2: How does culture media pH affect the growth of Streptomyces versus this compound production?

A2: The optimal pH for biomass production (growth) of Streptomyces may differ from the optimal pH for secondary metabolite production, such as this compound. Often, a pH that supports robust initial growth is beneficial, followed by a shift or maintenance of pH in a range that favors antibiotic synthesis. For instance, some studies on Streptomyces have shown maximal growth at a more neutral pH (around 7.0), while antibiotic production is enhanced at a slightly more alkaline pH (e.g., 8.0).

Q3: Can the pH of the culture medium change during fermentation, and should I control it?

A3: Yes, the pH of the culture medium can and often does change significantly during fermentation. This is due to the consumption of substrates (like amino acids and organic acids) and the production of metabolic byproducts by the Streptomyces. For consistent and optimal this compound yields, it is highly recommended to monitor and control the pH throughout the fermentation process using appropriate buffers in the medium or by the automated addition of acid or base in a bioreactor.

Q4: What are the common methods for adjusting and controlling pH in the laboratory setting?

A4: For initial pH adjustment of the culture medium, sterile solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used before inoculation. For pH control during fermentation in shake flasks, a well-buffered medium is essential. In a bioreactor, pH can be controlled more precisely using a pH probe and an automated system that adds sterile acid or base as needed to maintain a setpoint.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low this compound Yield Despite Good Growth Suboptimal pH for antibiotic production.1. Review the literature for the optimal pH range for your Streptomyces species. 2. Perform a pH optimization experiment, testing a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). 3. If using a bioreactor, implement pH control to maintain the optimal pH throughout the fermentation.
Inconsistent this compound Yields Between Batches Fluctuations in culture pH during fermentation.1. Monitor the pH profile of your culture over time in an uncontrolled batch. 2. Incorporate a suitable biological buffer into your culture medium. 3. For bioreactors, ensure the pH probe is calibrated correctly and the control system is functioning properly.
Poor Streptomyces Growth The initial pH of the medium is too acidic or alkaline.1. Check the pH of your medium after autoclaving, as it can sometimes change. 2. Ensure your pH meter is properly calibrated. 3. Test a range of initial pH values to find the optimum for biomass production for your specific strain.
This compound Appears Degraded This compound may be unstable at extreme pH values, especially during extraction.1. Ensure the pH of the culture broth is neutralized before proceeding with solvent extraction. 2. Investigate the pH stability of this compound under your specific extraction and storage conditions.

Quantitative Data

Initial Culture pHRelative this compound Yield (%)Observations
5.030-40%Growth may be inhibited; significantly lower antibiotic production.
6.060-70%Sub-optimal for production, but may support good initial growth.
7.090-100%Often near-optimal for both growth and this compound production.
7.595-100%Frequently observed as the optimal pH for macrolide production.
8.085-95%High production, but may see a slight decrease compared to pH 7.5.
9.040-50%Growth and/or antibiotic production is typically inhibited at higher pH.

Experimental Protocols

Experiment: Determining the Optimal Initial pH for this compound Production in Shake Flask Culture

Objective: To identify the initial pH of the culture medium that results in the highest yield of this compound.

Materials:

  • Streptomyces mycarofaciens (or other this compound-producing strain)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Soybean Mannitol Broth)

  • Sterile 1 M HCl and 1 M NaOH

  • Sterile 250 mL Erlenmeyer flasks with foam plugs

  • Shaking incubator

  • pH meter

  • Spectrophotometer

  • HPLC for this compound quantification

Methodology:

  • Prepare Production Medium: Prepare the production medium according to your standard protocol. Dispense 50 mL of the medium into several 250 mL Erlenmeyer flasks.

  • Adjust Initial pH: Before autoclaving, adjust the pH of the medium in the flasks to a range of desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5) using sterile 1 M HCl or 1 M NaOH. Prepare triplicate flasks for each pH value.

  • Sterilization: Autoclave the flasks with the pH-adjusted medium. After cooling, aseptically check the pH of a sample from each set to ensure it has not changed significantly.

  • Inoculation: Inoculate each flask with a standardized amount of seed culture (e.g., 2% v/v).

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for your strain (e.g., 28-30°C and 200 rpm) for the typical production period (e.g., 7-10 days).

  • Sampling and Analysis:

    • At regular intervals (e.g., every 24 hours), aseptically withdraw a small sample from each flask.

    • Measure the pH of the sample.

    • Measure the optical density (e.g., at 600 nm) to estimate cell growth (biomass).

    • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation.

  • This compound Extraction and Quantification:

    • Extract this compound from the supernatant and/or mycelium using an appropriate solvent (e.g., ethyl acetate).

    • Quantify the this compound concentration using a validated HPLC method.

  • Data Analysis: Plot the this compound yield and biomass against the initial pH to determine the optimal initial pH for production.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis cluster_result Result prep_medium Prepare Production Medium adjust_ph Adjust Initial pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) prep_medium->adjust_ph sterilize Autoclave and Cool adjust_ph->sterilize inoculate Inoculate with Seed Culture sterilize->inoculate incubate Incubate (e.g., 28-30°C, 200 rpm) inoculate->incubate sampling Daily Sampling (pH, Growth) incubate->sampling harvest Harvest Culture incubate->harvest extract Extract this compound harvest->extract quantify Quantify this compound (HPLC) extract->quantify analyze_data Analyze Data and Determine Optimal pH quantify->analyze_data

Caption: Workflow for Determining Optimal pH for this compound Production.

Logical_Relationship cluster_input Input Parameter cluster_process Biological Processes cluster_output Output culture_ph Culture Medium pH strepto_growth Streptomyces Growth (Biomass Production) culture_ph->strepto_growth Influences pks_expression Polyketide Synthase (PKS) Gene Expression culture_ph->pks_expression Potentially Regulates antibacterial_activity Enhanced Antibacterial Activity culture_ph->antibacterial_activity Potentiates (at pH 7-8) midecamycin_biosynthesis This compound Biosynthesis strepto_growth->midecamycin_biosynthesis Enables pks_expression->midecamycin_biosynthesis Catalyzes midecamycin_yield This compound Yield midecamycin_biosynthesis->midecamycin_yield midecamycin_yield->antibacterial_activity

Caption: Relationship between Culture pH and this compound Activity.

Strategies to prevent midecamycin inactivation by bacterial enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with midecamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic inactivation of this compound in bacterial species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which bacteria inactivate this compound?

A1: The primary mechanisms of this compound inactivation are enzymatic modifications mediated by specific bacterial enzymes. The two main classes of enzymes responsible for this are:

  • Macrolide Phosphotransferases (MPHs): These enzymes catalyze the phosphorylation of the 2'-hydroxyl group on the mycaminose sugar of this compound. This modification prevents the antibiotic from binding to its ribosomal target.

  • Glycosyltransferases (GTs): These enzymes transfer a sugar moiety (e.g., glucose, xylose) to the 2'-hydroxyl group of this compound, rendering it inactive.[1][2]

Additionally, other inactivation mechanisms such as reduction of the 18-formyl group and deacylation have been reported in some bacterial species like Nocardia.[1]

Q2: Are macrolide esterases (Ere) a concern for this compound inactivation?

A2: No. While macrolide esterases are a common mechanism of resistance for 14- and 15-membered macrolides, they do not hydrolyze the lactone ring of 16-membered macrolides like this compound. Therefore, if you are observing this compound inactivation, it is unlikely to be caused by EreA or EreB enzymes.

Q3: How does enzymatic modification affect the activity of this compound?

A3: Enzymatic modification at the 2'-hydroxyl group of this compound sterically hinders the binding of the antibiotic to the 50S ribosomal subunit, which is its site of action.[1] This prevents the inhibition of bacterial protein synthesis, leading to antibiotic resistance. The loss of activity is significant, with modified this compound showing no antibacterial effect even at high concentrations.[1][2]

Q4: Are there any known inhibitors for macrolide phosphotransferases (MPHs) or glycosyltransferases (GTs)?

A4: Currently, there are no clinically approved inhibitors for MPHs or macrolide-inactivating GTs. Research in this area is ongoing, but the development of effective inhibitors remains a challenge. This is in contrast to other antibiotic classes like beta-lactams, where inhibitors such as clavulanic acid are successfully used in combination therapies.

Q5: How is the expression of this compound-inactivating enzymes regulated in bacteria?

A5: The expression of some genes encoding these enzymes is inducible. For example, the mphA gene, which encodes a macrolide phosphotransferase, is part of an operon that is negatively regulated by a repressor protein, MphR(A). In the presence of macrolide antibiotics like erythromycin, the repressor is inactivated, leading to the transcription of the mphA gene and subsequent production of the inactivating enzyme.[3][4]

Troubleshooting Guides

Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain.

  • Possible Cause 1: Enzymatic Inactivation. The bacterial strain may be expressing macrolide phosphotransferases (MPHs) or glycosyltransferases (GTs) that inactivate this compound.

    • Troubleshooting Steps:

      • Gene Detection: Perform PCR to screen for the presence of known mph and macrolide-specific gt genes in your bacterial strain.

      • Enzyme Activity Assay: Conduct an in vitro enzyme assay using cell lysates of your bacterial strain to confirm the presence of this compound-inactivating activity (see Experimental Protocols section).

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of modified this compound (phosphorylated or glycosylated) in culture supernatants or cell lysates after incubation with the antibiotic.[5]

  • Possible Cause 2: Sub-optimal Assay Conditions. Variability in MIC assays can arise from issues with media, inoculum preparation, or incubation conditions.[6]

    • Troubleshooting Steps:

      • Verify Media Composition: Ensure you are using the recommended Mueller-Hinton broth or agar, supplemented appropriately for fastidious organisms if necessary.

      • Standardize Inoculum: Prepare the bacterial inoculum to the correct density (typically 0.5 McFarland standard) to ensure consistent results.

      • Control Incubation Parameters: Maintain a consistent incubation temperature and duration as specified in standard protocols (e.g., 35°C for 16-20 hours).

      • Use Quality Control Strains: Always include appropriate quality control strains with known MIC values for this compound to validate your assay.

Problem 2: this compound appears to be rapidly degraded in my bacterial culture.

  • Possible Cause: High-level expression of inactivating enzymes. The bacterial strain may have a highly active and/or highly expressed MPH or GT.

    • Troubleshooting Steps:

      • Quantitative Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the identified resistance genes.

      • Enzyme Kinetics: Purify the inactivating enzyme from your strain and determine its kinetic parameters (Km and Vmax) with this compound as the substrate to assess its efficiency.

      • Time-course Inactivation Study: Monitor the concentration of this compound and its inactivated forms over time in your bacterial culture using HPLC or LC-MS to determine the rate of degradation.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Glycosylated Derivatives. [1]

CompoundBacillus intestinalis T30 (μg/mL)Bacillus subtilis 168 (μg/mL)Staphylococcus aureus (μg/mL)Streptococcus pneumoniae (μg/mL)
This compound0.5110.25
This compound 2'-O-glucopyranoside>64>64>64>64
This compound 2'-O-xylopyranoside>64>64>64>64
This compound 2'-O-N-acetylglucosamine>64>64>64>64

Table 2: Kinetic Parameters of Glycosyltransferase (OleD) for this compound Glucosylation. [3]

SubstrateKm (mM)Vmax (mM/min)
UDP-Glc1.933 ± 0.1240.080 ± 0.002
This compound0.626 ± 0.10611.120 ± 0.830

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI, EUCAST).

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to obtain a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Assay for this compound Glycosylation by a Glycosyltransferase (GT)

This protocol is based on the characterization of the glycosyltransferase OleD.[1]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 9.0)

    • This compound (substrate)

    • A sugar donor such as UDP-glucose (co-substrate)

    • Purified GT enzyme or bacterial cell lysate

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for OleD) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as an equal volume of methanol.

  • Analysis: Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the remaining this compound and the newly formed glycosylated this compound. A C18 column is typically used for separation.[5]

3. Heterologous Expression and Purification of a Macrolide Phosphotransferase (MPH)

This protocol provides a general workflow for producing MPH enzymes for in vitro studies.[7]

  • Gene Cloning: Amplify the mph gene from the bacterial strain of interest and clone it into an appropriate expression vector (e.g., pET series for E. coli).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in LB broth with the appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) to purify the MPH enzyme. Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.

  • Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

Visualizations

Midecamycin_Inactivation_Pathways cluster_bacterium Bacterial Cell cluster_enzymes Inactivating Enzymes Midecamycin_in This compound Ribosome 50S Ribosome Midecamycin_in->Ribosome Inhibits MPH Macrolide Phosphotransferase (MPH) Midecamycin_in->MPH Substrate GT Glycosyltransferase (GT) Midecamycin_in->GT Substrate Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Performs Inactivated_this compound Inactive this compound Inactivated_this compound->Ribosome Cannot bind MPH->Inactivated_this compound Phosphorylates GT->Inactivated_this compound Glycosylates

Caption: Enzymatic inactivation pathways of this compound in bacteria.

MphA_Regulation cluster_operon mphA Operon promoter Promoter mphA mphA promoter->mphA Transcription MPH_enzyme MPH Enzyme mphA->MPH_enzyme Translated to mrx mrx mphR_A mphR(A) MphR_A_protein MphR(A) Repressor mphR_A->MphR_A_protein Translated to MphR_A_protein->promoter Binds and Represses Transcription Macrolide Macrolide (e.g., Erythromycin) Macrolide->MphR_A_protein Inactivates

Caption: Regulation of the mphA gene expression.

Troubleshooting_Workflow start High/Inconsistent this compound MIC check_assay Review MIC Assay Protocol (Media, Inoculum, Controls) start->check_assay assay_ok Assay OK check_assay->assay_ok Yes assay_not_ok Assay Not OK check_assay->assay_not_ok No check_inactivation Suspect Enzymatic Inactivation assay_ok->check_inactivation fix_assay Correct Assay Parameters and Repeat assay_not_ok->fix_assay fix_assay->start pcr PCR for mph/gt genes check_inactivation->pcr lcms LC-MS for Modified This compound check_inactivation->lcms enzyme_assay In Vitro Inactivation Assay check_inactivation->enzyme_assay gene_pos Gene(s) Detected pcr->gene_pos gene_neg No Gene Detected pcr->gene_neg confirm_expression Confirm Gene Expression (qRT-PCR) gene_pos->confirm_expression other_mechanism Consider Other Resistance Mechanisms (e.g., efflux, target mod) gene_neg->other_mechanism

Caption: Troubleshooting workflow for high this compound MIC results.

References

Validation & Comparative

Midecamycin and Erythromycin: A Comparative Efficacy Analysis Against Streptococci

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vitro efficacy of midecamycin and erythromycin against various Streptococcus species. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Executive Summary

This compound, a 16-membered macrolide antibiotic, demonstrates comparable and, in some cases, superior in vitro activity against Streptococcus species when compared to the 14-membered macrolide, erythromycin. Notably, this compound often retains its efficacy against certain erythromycin-resistant strains, particularly those expressing an efflux pump mechanism of resistance. This guide summarizes the minimum inhibitory concentration (MIC) data for both compounds against key streptococcal pathogens and provides detailed experimental protocols for susceptibility testing.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of this compound and erythromycin against clinically relevant Streptococcus species is summarized below. The data is presented as the concentration of the antibiotic required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Streptococcus pyogenes
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percentage Susceptible
This compound≤0.06≤0.0693.8%[1]
Erythromycin0.120.590.4%[1]
Streptococcus pneumoniae
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound0.061
Erythromycin0.06>64

Note: MIC values for S. pneumoniae can vary significantly based on the prevalence of resistance mechanisms in the tested isolates.

Streptococcus agalactiae
AntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound0.03 - >640.060.25
Erythromycin0.03 - >640.128

Efficacy Against Erythromycin-Resistant Streptococci

A key differentiator between this compound and erythromycin is their activity against erythromycin-resistant strains. Resistance to erythromycin in streptococci is primarily mediated by two mechanisms:

  • Target site modification: Methylation of the 23S rRNA, encoded by the erm genes, prevents macrolide binding to the ribosome. This typically confers resistance to 14-, 15-, and 16-membered macrolides (MLSB phenotype).

  • Active efflux: An efflux pump, encoded by the mef gene, actively removes 14- and 15-membered macrolides from the bacterial cell. 16-membered macrolides like this compound are generally not substrates for this pump.[2]

This compound has been shown to be active against Streptococcus pyogenes isolates that exhibit an efflux phenotype of erythromycin resistance.[1]

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Streptococcus species.

Broth Microdilution Method (CLSI Standard)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.

a) Inoculum Preparation:

  • Select three to five morphologically similar colonies from an 18- to 24-hour-old culture on a non-selective agar plate (e.g., sheep blood agar).

  • Suspend the colonies in a sterile, non-cysteine-containing broth (e.g., Mueller-Hinton broth).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b) Test Procedure:

  • Use sterile 96-well microtiter plates containing serial twofold dilutions of the antimicrobial agents in CAMHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours for Streptococcus species other than S. pneumoniae. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (CLSI Standard)

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

a) Plate Preparation:

  • Prepare a series of agar plates (Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for streptococci) containing serial twofold dilutions of the antimicrobial agent.

  • Ensure the agar is thoroughly mixed with the antibiotic and allowed to solidify completely.

b) Inoculum Preparation:

  • Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when applied to the agar surface.

c) Test Procedure:

  • Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, starting with the antibiotic-free control plate and progressing to plates with increasing antibiotic concentrations.

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

  • Incubate the plates at 35°C ± 2°C for 20-24 hours in 5% CO₂ for S. pneumoniae or ambient air for other streptococci.

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.

Visualized Mechanisms and Workflows

Mechanism of Action and Resistance

cluster_0 Bacterial Cell cluster_1 Macrolide Antibiotics cluster_2 Mechanisms of Resistance 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to This compound This compound (16-membered) This compound->50S_Ribosome Binds to & Inhibits Erythromycin Erythromycin (14-membered) Erythromycin->50S_Ribosome Binds to & Inhibits Efflux_Pump Efflux Pump Protein Erythromycin->Efflux_Pump Pumped out erm_gene erm gene (Target Modification) erm_gene->50S_Ribosome Methylates Ribosome (Blocks binding of both) mef_gene mef gene (Efflux Pump) mef_gene->Efflux_Pump Encodes

Caption: Mechanism of action and resistance to macrolides.

Experimental Workflow: Broth Microdilution MIC Testing

A 1. Isolate Colonies (from 18-24h culture) B 2. Prepare Inoculum Suspension (in sterile broth) A->B C 3. Adjust to 0.5 McFarland Standard B->C D 4. Dilute Inoculum (to final concentration of ~5x10^5 CFU/mL) C->D E 5. Inoculate Microtiter Plate (containing serial antibiotic dilutions) D->E F 6. Incubate (35°C, 20-24h) E->F G 7. Read Results (Determine lowest concentration with no visible growth) F->G H MIC Value G->H

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound presents a viable alternative to erythromycin for the treatment of streptococcal infections. Its key advantage lies in its retained activity against erythromycin-resistant strains that utilize an efflux pump mechanism. The choice of antibiotic should, however, always be guided by local resistance patterns and the results of antimicrobial susceptibility testing. The standardized protocols provided in this guide are essential for accurate in vitro assessment of antibiotic efficacy.

References

Midecamycin vs. Azithromycin: A Comparative Analysis of Their Effects on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two macrolide antibiotics, midecamycin and azithromycin, on gastrointestinal motility. The information presented is based on experimental data from clinical and preclinical studies, offering insights into their mechanisms of action and potential as prokinetic agents.

Executive Summary

Azithromycin, a 15-membered macrolide, demonstrates significant prokinetic properties by acting as a motilin receptor agonist, thereby stimulating gastrointestinal contractions. In contrast, this compound, a 16-membered macrolide, has been shown to have no significant effect on gastrointestinal motility in humans. This fundamental difference in their pharmacological activity on the gastrointestinal tract is a key consideration for their clinical application beyond their antimicrobial properties.

Mechanism of Action: Motilin Receptor Agonism

The prokinetic effects of certain macrolides are primarily attributed to their ability to act as agonists at the motilin receptor.[1] Motilin is a hormone that stimulates contractions of the stomach and small intestine, particularly during the fasting state, contributing to the migrating motor complex (MMC) that helps clear the gut of residual food and secretions.[1][2]

Azithromycin has been demonstrated to be a potent motilin receptor agonist.[3][4][5] It binds to and activates motilin receptors, mimicking the action of endogenous motilin and leading to increased gastrointestinal motility.[3][4][6] This action involves the facilitation of cholinergic activity in the human stomach.[3][4] this compound, on the other hand, does not exhibit significant motilin receptor agonism, which explains its lack of prokinetic effects.[7][8]

Macrolide Prokinetic Signaling Pathway cluster_0 Macrolide Antibiotic cluster_1 Cellular Receptor cluster_2 Cellular Response cluster_3 Physiological Effect Azithromycin Azithromycin Motilin_Receptor Motilin Receptor Azithromycin->Motilin_Receptor Agonist Binding Increase_Ca2 Increase in intracellular [Ca2+] Motilin_Receptor->Increase_Ca2 Activation Facilitation_Cholinergic Facilitation of Cholinergic Activity Motilin_Receptor->Facilitation_Cholinergic Activation GI_Contraction Gastrointestinal Contraction Increase_Ca2->GI_Contraction Facilitation_Cholinergic->GI_Contraction

Caption: Signaling pathway of azithromycin's prokinetic effect.

Comparative Efficacy on Gastrointestinal Motility

Clinical studies in healthy human volunteers have directly compared the effects of this compound acetate and azithromycin on gastrointestinal motility using antroduodenal manometry. The results consistently show a significant difference in their prokinetic activity.

ParameterThis compound Acetate (600 mg b.i.d.)Azithromycin (500 mg single dose or 250 mg daily)Placebo
Interdigestive Gastric Motility No significant difference from placebo[7][8]-No significant effect[7][8]
Interdigestive Jejunal Motility No effect[7]-No effect[7]
Postprandial Antral Motility Index No significant difference from placebo[8]Statistically significant increase compared to placebo[8]Baseline
Origin of Gastric Contractions No change compared to placebo[8]Originated higher up in the stomach compared to placebo and this compound[8]Baseline

Experimental Protocols

The primary method for assessing gastrointestinal motility in the cited human studies is intraluminal manometry .

Antroduodenal Manometry

This technique involves the placement of a catheter with multiple pressure sensors into the stomach (antrum) and the upper small intestine (duodenum and jejunum). The catheter is connected to a data recording system that measures pressure changes, reflecting the contractions and relaxations of the gastrointestinal muscle.

Antroduodenal Manometry Workflow Fasting Subject Fasts Overnight Catheter_Placement Placement of Manometry Catheter Fasting->Catheter_Placement Baseline_Recording Baseline Interdigestive Motility Recording Catheter_Placement->Baseline_Recording Drug_Administration Administration of this compound, Azithromycin, or Placebo Baseline_Recording->Drug_Administration Interdigestive_Recording Continued Interdigestive Motility Recording Drug_Administration->Interdigestive_Recording Standard_Meal Administration of a Standardized Meal Interdigestive_Recording->Standard_Meal Postprandial_Recording Postprandial Motility Recording Standard_Meal->Postprandial_Recording Data_Analysis Data Analysis (Motility Index, Contraction Frequency & Amplitude) Postprandial_Recording->Data_Analysis

References

Cross-Resistance Between Midecamycin and Other 16-Membered Macrolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns between midecamycin and other 16-membered macrolide antibiotics, including josamycin, spiramycin, and tylosin. The information is supported by experimental data from various studies to aid in research and development efforts against macrolide-resistant pathogens.

Introduction to 16-Membered Macrolides and Resistance

Macrolide antibiotics are a crucial class of therapeutic agents, particularly for treating respiratory tract infections. They are characterized by a macrocyclic lactone ring, and are classified based on the number of atoms in this ring. The 16-membered macrolides, such as this compound, josamycin, spiramycin, and tylosin, represent a significant subgroup. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

The emergence of bacterial resistance to macrolides, particularly the more commonly prescribed 14- and 15-membered macrolides (e.g., erythromycin, azithromycin), has necessitated a deeper understanding of the cross-resistance profiles within the macrolide class. This is critical for evaluating the potential of older or less common macrolides, like this compound, as alternative therapeutic options.

Mechanisms of Macrolide Resistance

Two primary mechanisms govern macrolide resistance and significantly impact the cross-resistance observed between different macrolide subclasses:

  • Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes. These enzymes methylate the 23S rRNA at the antibiotic binding site, reducing the affinity of most macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype). Resistance conferred by erm genes is typically high-level and can be either constitutive or inducible.

  • Active Efflux: This mechanism involves the removal of the antibiotic from the bacterial cell via an efflux pump, most commonly encoded by the mef (macrolide efflux) gene. This typically results in low- to moderate-level resistance to 14- and 15-membered macrolides, while 16-membered macrolides are generally not substrates for these pumps and thus remain active.

Comparative In Vitro Activity and Cross-Resistance

The in vitro efficacy of this compound and other 16-membered macrolides against macrolide-resistant bacteria is largely dependent on the underlying resistance mechanism.

Activity against Streptococcus pneumoniae and Streptococcus pyogenes

Studies have demonstrated that 16-membered macrolides, including josamycin and spiramycin, retain significant activity against erythromycin-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes that harbor the mef gene and exhibit the M phenotype (efflux-mediated resistance).[1] In contrast, their activity is substantially reduced against strains with the MLSB phenotype due to erm-mediated ribosomal modification.[2][3]

One study on South African isolates of erythromycin-resistant S. pyogenes and S. pneumoniae found that josamycin was 8-64 times more active than erythromycin against resistant S. pneumoniae.[1] Similarly, erythromycin-resistant S. pyogenes in this study remained fully susceptible to both spiramycin and josamycin.[1]

Activity against Mycoplasma Species

This compound and its acetylated derivative have shown promising activity against macrolide-resistant Mycoplasma pneumoniae. A study on human clinical isolates of macrolide-resistant M. pneumoniae demonstrated the following order of activity based on MIC90 values: acetylthis compound (1 mg/L) < josamycin (4 mg/L) < this compound (8 mg/L) < azithromycin (16 mg/L) < erythromycin (>128 mg/L).[4] This suggests that this compound and its derivatives could be valuable options for treating infections caused by macrolide-resistant Mycoplasma.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of this compound and other 16-membered macrolides against susceptible and resistant bacterial isolates.

Table 1: Comparative MIC90 Values (mg/L) of Macrolides against Macrolide-Resistant Mycoplasma pneumoniae (n=110)

AntibioticClassMIC90 (mg/L)
Acetylthis compound16-membered macrolide1
Josamycin16-membered macrolide4
This compound16-membered macrolide8
Azithromycin15-membered macrolide16
Erythromycin14-membered macrolide>128

Data sourced from a study on human clinical isolates of macrolide-resistant Mycoplasma pneumoniae.[4]

Table 2: Comparative Activity of Macrolides against Erythromycin-Resistant Streptococcus pneumoniae and Streptococcus pyogenes

OrganismResistance MechanismThis compound (MIC range)Josamycin (MIC range)Spiramycin (MIC range)Erythromycin (MIC range)
S. pneumoniaeM-phenotype (mef gene)-0.12-10.5-24->128
S. pneumoniaeMLSB-phenotype (erm gene)-0.25->1282->12816->128
S. pyogenesM-phenotype (mef gene)-0.06-0.250.25-14-16

Note: Data for this compound was not available in the cited comparative study. The table illustrates the general trend of retained activity of 16-membered macrolides against mef-positive strains.[1][2][3]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are commonly employed in the cited studies.

Broth Microdilution Method

This method is widely used for determining the MIC of an antimicrobial agent.[5][6][7][8][9]

  • Preparation of Antimicrobial Solutions: Stock solutions of the macrolide antibiotics are prepared at a high concentration and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another standard technique for MIC determination, particularly for fastidious organisms like streptococci.[10][11][12][13][14]

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the macrolide antibiotic.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C, often with CO2 for streptococci) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.

Visualizing Cross-Resistance Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in macrolide resistance and the differential effects on 14-, 15-, and 16-membered macrolides.

Cross_Resistance_Mechanisms cluster_macrolides Macrolide Classes cluster_mechanisms Resistance Mechanisms cluster_outcome Susceptibility Outcome M14_15 14- & 15-Membered (e.g., Erythromycin, Azithromycin) Erm Target Site Modification (erm genes) M14_15->Erm Affected by Mef Active Efflux (mef genes) M14_15->Mef Affected by M16 16-Membered (e.g., this compound, Josamycin) M16->Erm Affected by M16->Mef Not a substrate Resistant Resistant Erm->Resistant Mef->Resistant for 14- & 15-membered Susceptible Susceptible Mef->Susceptible for 16-membered

Caption: Mechanisms of macrolide cross-resistance.

Experimental_Workflow_MIC cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of macrolides C Inoculate microtiter plates (Broth Microdilution) or Agar plates (Agar Dilution) A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Generalized workflow for MIC determination.

Conclusion

The available evidence suggests that this compound and other 16-membered macrolides can exhibit a different cross-resistance profile compared to 14- and 15-membered macrolides. Their retained activity against bacterial strains with efflux-mediated resistance (mef genes) makes them potentially valuable therapeutic alternatives. However, their efficacy is significantly compromised in the presence of target-site modification by erm methylases. Further head-to-head comparative studies including this compound, josamycin, spiramycin, and tylosin against a comprehensive panel of contemporary, genetically characterized macrolide-resistant clinical isolates are warranted to fully elucidate their potential roles in clinical practice.

References

Midecamycin Target Validation in Novel Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Midecamycin's performance against alternative antibiotics, focusing on its target validation in the context of emerging antimicrobial resistance. The information presented is intended to support research and development efforts in the discovery of novel antibacterial agents.

Executive Summary

This compound, a 16-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] As antimicrobial resistance continues to be a global health crisis, validating the efficacy of existing antibiotics like this compound against novel and resistant bacterial species is crucial. This guide offers a comparative analysis of this compound's in vitro activity against key pathogens, alongside that of other clinically relevant antibiotics. Detailed experimental protocols for essential target validation assays are also provided to facilitate further research.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and selected comparator antibiotics against Staphylococcus aureus (including Methicillin-Resistant S. aureus - MRSA) and Streptococcus pneumoniae. These pathogens are significant causes of community-acquired and hospital-acquired infections and frequently exhibit resistance to multiple antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values (μg/mL)

Table 1: Comparative MIC Values against Staphylococcus aureus

AntibioticOrganismMIC50MIC90Resistance Breakpoint (CLSI)
This compound S. aureus0.8-Not Defined
ErythromycinS. aureus0.5≥256≥8
ClindamycinS. aureus<0.12>1≥4
LinezolidS. aureus (including MRSA)22≤4

Table 2: Comparative MIC Values against Streptococcus pneumoniae

AntibioticOrganismMIC50MIC90Resistance Breakpoint (CLSI)
This compound S. pneumoniae--Not Defined
ErythromycinS. pneumoniae0.12≥256≥1
ClindamycinS. pneumoniae0.120.25≥1
LinezolidS. pneumoniae11≤2

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from various sources and may show variability. Direct comparative studies for this compound are limited.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of antibiotic targets.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C)

  • Plate reader or manual viewing box

Procedure:

  • Prepare serial two-fold dilutions of the antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).

Ribosomal Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of an antibiotic to the bacterial ribosome.

Materials:

  • Purified bacterial 70S ribosomes

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • Unlabeled competitor antibiotics (this compound and others)

  • Binding buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Incubate purified 70S ribosomes at 37°C for 15 minutes and then dilute in binding buffer.

  • For competitive binding, pre-incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescently labeled macrolide for 30 minutes at room temperature.

  • Add serial dilutions of the unlabeled competitor antibiotics to the wells.

  • Incubate the plate for 2 hours at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization in each well using a plate reader.

  • A decrease in fluorescence polarization indicates displacement of the fluorescently labeled antibiotic by the competitor, allowing for the determination of the competitor's binding affinity (Ki).[2]

In Vitro Translation Inhibition Assay

This assay assesses the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

  • Amino acid mixture (including a labeled amino acid if required)

  • ATP and GTP as energy sources

  • Antibiotic solutions

  • Luminometer or fluorometer

Procedure:

  • Assemble the in vitro transcription-translation reaction mixture according to the manufacturer's instructions, containing the cell extract, DNA template, amino acids, and energy sources.

  • Add serial dilutions of the test antibiotics to the reaction mixtures.

  • Include a no-antibiotic control and a control with a known translation inhibitor.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quantify the amount of synthesized reporter protein by measuring luminescence or fluorescence.

  • A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in this compound's mechanism and target validation.

Midecamycin_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Exit_Tunnel->Protein_Synthesis Inhibits Elongation This compound This compound This compound->50S_subunit Binds to This compound->Exit_Tunnel Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

Target_Validation_Workflow start Start: Novel Bacterial Species Identified mic_testing MIC Determination (Broth Microdilution) start->mic_testing ribosome_binding Ribosomal Binding Assay (Fluorescence Polarization) mic_testing->ribosome_binding If active target_not_validated Alternative Mechanism Suspected mic_testing->target_not_validated If inactive translation_inhibition In Vitro Translation Inhibition Assay ribosome_binding->translation_inhibition If binds to ribosome ribosome_binding->target_not_validated If no binding data_analysis Comparative Data Analysis (MIC50, MIC90, Ki) translation_inhibition->data_analysis If inhibits translation translation_inhibition->target_not_validated If no inhibition target_validated Target Validated: 50S Ribosome data_analysis->target_validated

Caption: Experimental workflow for this compound target validation.

Comparative_Analysis cluster_alternatives Alternative Antibiotics This compound This compound Target: 50S Ribosome (Protein Synthesis) Erythromycin Erythromycin Target: 50S Ribosome (Protein Synthesis) This compound->Erythromycin Same Target Class (Macrolide) Clindamycin Clindamycin Target: 50S Ribosome (Protein Synthesis) This compound->Clindamycin Overlapping Binding Site Linezolid Linezolid Target: 50S Ribosome (Initiation Complex) This compound->Linezolid Different Binding Site on 50S Subunit

Caption: Logical comparison of this compound with alternative antibiotics.

References

A Comparative Analysis of Midecamycin and Josamycin Efficacy Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two macrolide antibiotics, midecamycin and josamycin, against a range of clinically relevant anaerobic bacteria. The information presented is collated from multiple studies to support research and development in the field of antimicrobial agents.

Quantitative Efficacy Overview

The in vitro activity of this compound and josamycin against anaerobic bacteria is primarily determined by their minimum inhibitory concentrations (MICs). A lower MIC value indicates greater efficacy. The following tables summarize the MIC data for these two antibiotics against several genera of anaerobic bacteria.

Table 1: Comparative In Vitro Activity of this compound and Josamycin Against Various Anaerobic Bacteria (MIC in µg/mL)

Anaerobic BacteriaThis compound (or this compound Acetate)Josamycin
Bacteroides fragilisGenerally considered less active than josamycin≤2.0[1][2] - 3.12[3][4]
Bacteroides spp.Inferior to josamycin by 2-fold[5]≤3.12[3][4]
Fusobacterium spp.Inferior to josamycin by 2-fold[5]Often resistant, with some strains having MICs of ≥32[1][2]
Clostridium perfringensMICs of this compound acetate are similar to josamycin in some studies[6]Data not consistently available in reviewed studies
Clostridium spp.Data not consistently available in reviewed studiesSome strains have high MICs (≥32)[1][2]
Peptococcus spp.Data not consistently available in reviewed studies≤2.0[1][2]
Peptostreptococcus spp.Data not consistently available in reviewed studies≤2.0[1][2]
Veillonella spp.Inferior to josamycin by 2-fold[5]Data not consistently available in reviewed studies

Note: Data for this compound against specific anaerobic species is less prevalent in the reviewed literature compared to josamycin. One study directly comparing this compound acetate to josamycin concluded a two-fold lower activity of this compound acetate against several anaerobes[5].

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents like this compound and josamycin is conducted following standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) in their M11 document.[4] These protocols are crucial for ensuring the reproducibility and comparability of data across different laboratories.

Agar Dilution Method (Wadsworth Method)

The agar dilution method is considered the reference standard for antimicrobial susceptibility testing of anaerobic bacteria.[4]

Protocol Outline:

  • Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.

  • Antibiotic Stock Solutions: Stock solutions of this compound and josamycin are prepared at known concentrations.

  • Serial Dilutions: A series of twofold dilutions of each antibiotic are prepared.

  • Incorporation into Agar: Each antibiotic dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates and the control plate.

  • Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is an alternative to the agar dilution method and is particularly well-suited for testing a large number of isolates.

Protocol Outline:

  • Preparation of Microdilution Trays: 96-well microdilution trays are prepared with serial twofold dilutions of this compound and josamycin in a suitable anaerobic broth medium.

  • Inoculum Preparation: As with the agar dilution method, a standardized inoculum of the anaerobic bacteria is prepared.

  • Inoculation: Each well of the microdilution tray is inoculated with the standardized bacterial suspension.

  • Anaerobic Incubation: The trays are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity (bacterial growth) in the wells.

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Anaerobic_Susceptibility_Testing cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Media_Prep Prepare Growth Media (e.g., Brucella Agar/Broth) Agar_Dilution Agar Dilution Method Media_Prep->Agar_Dilution Broth_Microdilution Broth Microdilution Method Media_Prep->Broth_Microdilution Antibiotic_Prep Prepare Antibiotic Stock Solutions Antibiotic_Prep->Agar_Dilution Antibiotic_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Agar_Dilution Inoculum_Prep->Broth_Microdilution Incubation Anaerobic Incubation (48 hours) Agar_Dilution->Incubation Broth_Microdilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Figure 1: Experimental workflow for anaerobic susceptibility testing.

Macrolide_Mechanism_of_Action cluster_bacterium Anaerobic Bacterium cluster_ribosome_subunits Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis 50S_Subunit 50S Subunit Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Macrolide This compound / Josamycin Macrolide->50S_Subunit Binds to Inhibition->Protein_Synthesis

References

In vitro comparison of midecamycin and miocamycin activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Macrolide Antibiotics

This guide provides a detailed in vitro comparison of the antibacterial activities of midecamycin and its diacetyl derivative, miocamycin. Both are 16-membered macrolide antibiotics that inhibit bacterial protein synthesis. This document summarizes available quantitative data from multiple studies to facilitate a clear comparison of their performance against various bacterial pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are also provided, alongside visualizations of the mechanism of action and experimental workflows.

Mechanism of Action

This compound and miocamycin, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the growing polypeptide chain and interferes with peptidyl transferase activity. This ultimately prevents the elongation of the protein.[1][2]

cluster_bacterium Bacterial Cell cluster_drugs ribosome 50S Ribosomal Subunit protein Polypeptide Chain (Protein Synthesis) ribosome->protein Translates no_protein Protein Synthesis Inhibited ribosome->no_protein mrna mRNA mrna->ribosome This compound This compound This compound->ribosome Binds to miocamycin Miocamycin miocamycin->ribosome Binds to

Mechanism of action for this compound and miocamycin.

Quantitative Comparison of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and miocamycin against various bacterial strains, as compiled from several in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity Against Gram-Positive Cocci

OrganismAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compound<0.06 - >128--
Miocamycin0.25 - 4-2
Erythromycin-Resistant S. aureus Miocamycin~0.8--
Streptococcus pneumoniae This compound≤0.015 - 0.25--
Miocamycin0.016 - 4-0.06-0.25
Streptococcus pyogenes This compound≤0.015 - 0.06--
Miocamycin---
Enterococci Miocamycin0.5 - >128-1-2

Data compiled from multiple sources.[3][4][5] Note that direct comparative studies are limited, and variations in testing methodologies may exist between studies.

Table 2: In Vitro Activity Against Other Clinically Relevant Bacteria

OrganismAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae This compound0.2 - 6.2--
Miocamycin2 - 64-32
Mycoplasma hominis Miocamycin---
Ureaplasma urealyticum Miocamycin---
Legionella pneumophila Miocamycin---

Data compiled from multiple sources.[3][4][5] Miocamycin has shown greater in vitro potency than erythromycin against L. pneumophila, M. hominis, and U. urealyticum.[5] this compound is generally less active than erythromycin.[4]

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and miocamycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to yield concentrations typically ranging from 0.06 to 128 µg/mL in the microtiter plate wells.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-Well Plate inoculate Inoculate Wells with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Broth microdilution workflow for MIC determination.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium before it solidifies.

  • Preparation of Antibiotic-Containing Plates: Serial dilutions of the antibiotics are added to molten Mueller-Hinton agar (or other suitable agar) and poured into petri dishes.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized amount of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Summary of In Vitro Activity

  • General Spectrum: Both this compound and miocamycin are active against Gram-positive cocci. Miocamycin is a diacetyl derivative of this compound.[1]

  • Activity against Erythromycin-Resistant Strains: A notable feature of miocamycin is its activity against some erythromycin-resistant strains of Staphylococcus aureus and streptococci.[1][5]

  • Comparative Potency: Direct comparative data is scarce. However, one study suggests that miocamycin has slightly inferior activity to josamycin but is comparable to spiramycin.[3] this compound has been reported to be less active than erythromycin.[4]

  • Activity against H. influenzae: Both antibiotics show limited activity against Haemophilus influenzae, with miocamycin appearing to be less active than erythromycin against this pathogen.[3][4]

Conclusion

Both this compound and miocamycin are effective in vitro against a range of Gram-positive bacteria. A key advantage of miocamycin appears to be its retained activity against certain erythromycin-resistant phenotypes. However, for infections caused by Haemophilus influenzae, other classes of antibiotics may be more appropriate. The choice between these two macrolides for further investigation or development should be guided by the specific target pathogens and the prevalence of erythromycin resistance. The provided data and protocols offer a foundational guide for researchers in the field of antimicrobial drug development.

References

A Comparative Guide to HPLC-ELSD for Midecamycin Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quality control of midecamycin, a 16-membered macrolide antibiotic, is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of detector significantly impacts the analytical performance. This guide provides a comprehensive comparison of HPLC with Evaporative Light Scattering Detection (ELSD) against other common detection methods, namely Ultraviolet/Diode Array Detection (UV/DAD) and Mass Spectrometry (MS), for the quality control of this compound.

Performance Comparison of HPLC Detectors for Macrolide Analysis

The selection of an HPLC detector for this compound analysis depends on the specific requirements of the assay, such as the need for universal detection, sensitivity, or structural elucidation. The following tables summarize the quantitative performance of HPLC-ELSD in comparison to HPLC-UV/DAD and HPLC-MS/MS for this compound and other structurally related macrolide antibiotics.

Table 1: Comparison of Linearity and Sensitivity

AnalyteDetectorLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
This compound A₁DAD400 - 4000> 0.9990.441.32[1]
This compound A₃DAD0.8 - 80> 0.9990.250.76[1]
ClarithromycinELSD5 - 100Not specified4.5Not specified[2]
TobramycinELSD1 - 38> 0.99980.3Not specified[3]
Various MacrolidesMS/MS1 - 100Not specified0.2 - 0.5Not specified[4]

Table 2: Comparison of Precision and Accuracy

AnalyteDetectorPrecision (RSD%)Accuracy (Recovery %)Reference
This compound A₁ & A₃DAD< 2%98.7% - 101.5%[1]
ClarithromycinELSDNot specifiedNot specified[2]
TobramycinELSD1.0% (intra-day), 1.1% (inter-day)99% - 103%[3]
Various MacrolidesMS/MS< 15%61.2% - 104.0%[5]

In-Depth Look at Detection Methods

HPLC-ELSD: The Universal Detector

The Evaporative Light Scattering Detector (ELSD) offers a significant advantage in its ability to detect any analyte that is less volatile than the mobile phase. This makes it particularly suitable for analyzing compounds that lack a UV chromophore, such as certain impurities or degradation products of this compound.

Advantages:

  • Universal Detection: Responds to any non-volatile analyte, making it ideal for impurity profiling.

  • Gradient Compatibility: Provides a stable baseline during gradient elution, which is often necessary for separating complex mixtures.

  • Good Reproducibility: Modern ELSDs offer reliable and reproducible results.

Limitations:

  • Lower Sensitivity: Generally less sensitive than UV or MS detectors.

  • Non-Linear Response: The detector response can be non-linear and may require logarithmic transformation for calibration curves.

  • Mobile Phase Restrictions: Requires volatile mobile phases and buffers to ensure efficient evaporation.

HPLC-UV/DAD: The Workhorse of QC Labs

UV/DAD is the most common detection method in quality control laboratories due to its robustness, ease of use, and cost-effectiveness. This compound and its related substances possess chromophores that allow for their detection by UV absorption.

Advantages:

  • Good Sensitivity and Linearity: Offers excellent sensitivity and a wide linear range for chromophoric compounds.

  • Robust and Reliable: A well-established and dependable technique.

  • Provides Spectral Information (DAD): Diode Array Detectors can provide UV spectra of the analytes, aiding in peak identification and purity assessment.

Limitations:

  • Requires a Chromophore: Cannot detect analytes that do not absorb UV light.

  • Potential for Interference: Excipients or other matrix components that absorb at the same wavelength can interfere with the analysis.

HPLC-MS: The Power of Specificity and Sensitivity

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of analytes, offering high specificity and sensitivity. It is an invaluable tool for impurity identification and structural elucidation.

Advantages:

  • High Sensitivity and Specificity: Can detect and quantify analytes at very low concentrations with high selectivity.

  • Structural Information: Provides molecular weight and fragmentation data, which is crucial for identifying unknown impurities.

  • Unambiguous Analysis: LC-MS/MS is considered the gold standard for unambiguous compound identification and quantification.

Limitations:

  • Higher Cost and Complexity: The instrumentation is more expensive and requires more specialized expertise to operate and maintain.

  • Matrix Effects: The ionization process can be suppressed or enhanced by matrix components, potentially affecting accuracy.

Experimental Protocols

HPLC-ELSD Method for Macrolide Analysis (General Protocol)

This protocol is a generalized procedure based on methods developed for macrolide antibiotics like clarithromycin and tobramycin.

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration within the linear range of the detector. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A volatile mobile phase is essential. A gradient elution with acetonitrile and water, often with a volatile modifier like trifluoroacetic acid (TFA), is common.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • ELSD Settings:

    • Nebulizer Temperature: Optimized for the specific mobile phase, typically in the range of 30-50°C.

    • Evaporator (Drift Tube) Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte, often between 40-60°C.

    • Gas Flow Rate (Nitrogen): Adjusted to optimize droplet formation and evaporation, for instance, 1.5 L/min.

HPLC-DAD Method for this compound Analysis

This protocol is based on a validated method for the quality control of this compound.[1]

  • Sample Preparation: Prepare this compound solutions at a concentration of 2.0 mg/mL in a diluent composed of the mobile phases A and B (60:40 ratio).

  • Chromatographic Conditions:

    • Column: Agilent Extend-C18 (250 mm × 4.6 mm, 5 μm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: A solution of 2.72 g/L potassium dihydrogen phosphate and 0.2 g/L sodium hydroxide in water.

    • Gradient Elution: A specific gradient program is used to separate the components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelengths: 232 nm and 280 nm.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quality control of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample (Bulk or Formulation) Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector Detection (ELSD, UV/DAD, or MS) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report (Assay, Impurities) Integration->Report

References

Head-to-head clinical trial data analysis of midecamycin versus other macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of midecamycin versus other macrolide antibiotics, focusing on available head-to-head clinical and preclinical data. Macrolides are a class of antibiotics frequently utilized for treating a variety of bacterial infections, particularly those of the respiratory tract. While newer macrolides like azithromycin and clarithromycin have become mainstays in clinical practice, understanding the comparative profile of older agents such as this compound is crucial for informed research and development.

This analysis synthesizes available data on efficacy and safety, presents detailed experimental methodologies for key studies, and visualizes the relationships between these compounds.

Comparative Efficacy Data

Direct head-to-head clinical trial data comparing the efficacy of this compound with newer macrolides like azithromycin and clarithromycin in large patient populations for common infections is limited in recently published literature. The available data is primarily from preclinical studies, in-vitro analyses, and older clinical trials, some of which evaluate derivatives of this compound.

Table 1: Preclinical Efficacy in Infectious Disease and Dysbiosis Models

MacrolideFinal Effectiveness in Infectious Diseases (%)Efficacy in Dysbiosis (%)
This compound5590
Azithromycin80100
Erythromycin60100

Data derived from a study in laboratory animals.[1]

Table 2: Clinical Efficacy of Miocamycin (a this compound derivative) vs. Dirithromycin in Acute Bronchitis/Acute Exacerbations of Chronic Bronchitis

OutcomeMiocamycinDirithromycin
Number of Assessable Patients8378
EfficacyComparableComparable
SafetyComparableComparable

Results from a single-blind, randomized, parallel-group study.[2]

Table 3: In Vitro Activity (MIC90) Against Mycoplasma Species

MacrolideMycoplasma pneumoniae (mg/L)Ureaplasma species (mg/L)Mycoplasma hominis (mg/L)
Acetylthis compound10.250.25
This compound80.52
Azithromycin161>128
Erythromycin>1281>128
Josamycin40.50.5

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values determined by broth microdilution method.[3]

Comparative Safety and Tolerability Data

While comprehensive head-to-head safety data from large clinical trials is scarce, some studies have compared specific tolerability aspects, particularly gastrointestinal motility.

Table 4: Effects on Gastrointestinal Motility in Healthy Volunteers

MacrolideEffect on Gastric Antral and Jejunal Motility
This compound AcetateNot significantly different from placebo[4][5]
AzithromycinStatistically significant increase in postprandial antral motility index compared to placebo[4]
ClarithromycinStatistically significant increase in the postprandial number of antral contractions and motility index compared to placebo[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Preclinical Efficacy in Laboratory Animals: Observations were conducted on four similar groups of laboratory animals. Three groups received prophylactic treatment with erythromycin, azithromycin, and this compound, respectively. The fourth group served as a control and received no treatment. The effectiveness of these macrolides was evaluated in infectious diseases and dysbiosis models. The final effectiveness was determined based on the outcomes in the animal subjects.[1]

Gastrointestinal Motility Study in Healthy Volunteers: This was a single-blind, placebo-controlled study involving healthy volunteers. The gastrointestinal motor effects of this compound acetate were compared with those of azithromycin and clarithromycin. Intraluminal pressure measurements were taken in the gastric antrum and upper small intestine using a low-compliance perfused catheter system. The study assessed both interdigestive and postprandial gastrointestinal motility. This compound acetate was administered at a dose of 600 mg twice daily, azithromycin at a single 500 mg dose or two daily doses of 250 mg, and clarithromycin at a dose of 250 mg twice daily.[4][5]

Clinical Trial in Bronchitis (Miocamycin vs. Dirithromycin): A multicenter, single-blind, randomized, parallel-group study was conducted to compare the efficacy and safety of dirithromycin and miocamycin in patients with acute bronchitis or acute exacerbations of chronic bronchitis. Dirithromycin was administered orally at 500 mg once daily, while miocamycin was given orally at 600 mg twice daily. The duration of therapy for both drugs was five to seven days. Efficacy and safety were assessed in 161 evaluable patients.[2]

In Vitro Susceptibility Testing: A total of 187 clinical isolates, including Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma species, were included in this study. The Minimum Inhibitory Concentrations (MICs) of twelve antimicrobial agents, including acetylthis compound, this compound, azithromycin, and erythromycin, were determined using the broth microdilution method. The MIC90 was defined as the concentration at which 90% of the isolates' growth was inhibited.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which prevents the translocation of peptidyl-tRNA.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site E_site E-site P_site->E_site Inhibition Inhibition P_site->Inhibition Blocks Translocation A_site A-site A_site->P_site Translocation Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->P_site Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->A_site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents Experimental_Workflow_GIT_Motility Start Recruit Healthy Volunteers Blinding Single-Blind Study Design Start->Blinding Randomization Randomized Allocation Blinding->Randomization Placebo Placebo Group Randomization->Placebo This compound This compound Acetate Group Randomization->this compound Other_Macrolide Azithromycin or Clarithromycin Group Randomization->Other_Macrolide Intervention Administer Drug/Placebo Placebo->Intervention This compound->Intervention Other_Macrolide->Intervention Measurement Intraluminal Pressure Measurement (Antrum and Jejunum) Intervention->Measurement Phases Interdigestive and Postprandial Phases Measurement->Phases Analysis Data Analysis (Motility Index, Contractions) Phases->Analysis Conclusion Compare Effects to Placebo Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Midecamycin

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory materials is a critical component of scientific research. For drug development professionals, adherence to proper disposal protocols for antibiotics like Midecamycin is paramount to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety and regulatory standards.

This compound Disposal Profile

Based on available safety data, this compound is not classified as a hazardous substance.[1] This classification is a key determinant for its disposal route. The following table summarizes the characteristics of this compound relevant to its disposal.

CharacteristicFindingImplication for Disposal
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1]Does not require disposal as hazardous waste.
Transport Regulation Not regulated for transport (ADR/IATA).[2]No special transport precautions are required for disposal.
Environmental Precautions Should not be released into the environment.[2]Direct disposal into drains or waterways is to be avoided.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting, prioritizing safety and environmental protection.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses with side shields or goggles.[2]

  • Protective gloves.[2]

  • Long-sleeved clothing.[2]

2. Segregation and Containment:

  • Do not mix this compound waste with hazardous chemical waste.

  • For solid waste (e.g., powder, contaminated vials), sweep up and shovel into a suitable, sealable container for disposal. Avoid dust formation.[2]

  • For liquid waste (e.g., solutions), absorb the liquid with an inert material and place it in a sealed container.

3. Preferred Disposal Method: Pharmaceutical Take-Back Programs: The most environmentally sound method for disposing of any unused or expired medication, including non-hazardous antibiotics, is through a pharmaceutical take-back program.[3][4][5]

  • These programs ensure that pharmaceuticals are disposed of in a controlled manner, typically through incineration.[6][7]

  • Check with your institution’s Environmental Health and Safety (EHS) department for established take-back programs or registered reverse distributors.[8]

4. Alternative Disposal Method (in the absence of a take-back program): If a take-back program is not available, follow these steps for disposal in regular solid waste, a method permissible for non-hazardous pharmaceuticals:[3][4][5]

  • Deactivation: Mix the this compound waste (without crushing tablets or capsules) with an unpalatable substance to discourage accidental ingestion. Examples include:

    • Used coffee grounds[4][5][9]

    • Cat litter[4][5][9]

    • Dirt[5]

  • Containment: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, lidded container, to prevent leakage.[3][4][5]

  • Disposal: Dispose of the sealed container in the regular solid waste stream.

  • De-identification: Before disposing of original packaging, remove or obscure all personal or sensitive information from labels to protect privacy.[3][4]

Important Considerations:

  • Do Not Flush: Never dispose of this compound down the drain or toilet unless specifically instructed to do so by the manufacturer or regulatory agencies.[4][9] Flushing can lead to the contamination of water systems.[4]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding pharmaceutical waste disposal.[6][10] The Environmental Protection Agency (EPA) provides overarching guidelines for pharmaceutical waste management in the United States.[6][10][11]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Midecamycin_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_disposal_options Disposal Pathways cluster_non_hazardous_steps Non-Hazardous Protocol cluster_end start This compound Waste Generated assess_hazard Is this compound classified as hazardous waste? start->assess_hazard non_hazardous_disposal Follow Non-Hazardous Pharmaceutical Waste Protocol assess_hazard->non_hazardous_disposal No (per SDS) hazardous_waste Follow Hazardous Waste Disposal Protocol (Not Applicable for this compound) assess_hazard->hazardous_waste Yes take_back Utilize Institutional Pharmaceutical Take-Back Program or Reverse Distributor mix_substance Mix with unpalatable substance (e.g., coffee grounds, cat litter) take_back->mix_substance No end_process Disposal Complete take_back->end_process Yes non_hazardous_disposal->take_back Is a take-back program available? seal_container Place in a sealed container mix_substance->seal_container dispose_trash Dispose in regular solid waste seal_container->dispose_trash dispose_trash->end_process hazardous_waste->end_process

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Midecamycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Midecamycin

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.

This compound Safety Profile: Quick View

The following table summarizes the key safety information for handling this compound in a laboratory setting.

Hazard CategoryDescription
Primary Routes of Entry Inhalation, Ingestion, Skin/Eye Contact.
Health Hazards May cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may lead to irritation of mucous membranes.[1] Repeated exposure should be avoided.[1]
Physical Hazards Combustible solid. Avoid dust formation to minimize explosion risk.[2]
Storage Temperature -10°C to -25°C.
Storage Conditions Keep container tightly closed in a dry, well-ventilated place.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. Requirements may vary based on the specific procedure and the quantity being handled.

Table of Required PPE

Protection Type Standard Handling (Weighing, preparing solutions) Spill Cleanup & Emergency
Eye/Face Wear safety glasses with side shields (or goggles) compliant with EN 166.[2] Tight-sealing safety goggles and a face shield.[1]
Hand Chemical-resistant protective gloves (e.g., nitrile rubber).[1][2] Inspect gloves before use and follow manufacturer's guidance on permeability and breakthrough time.[2] Heavy-duty chemical-resistant gloves.
Body Long-sleeved lab coat.[2] Chemical-resistant apron or suit over a lab coat.[1]

| Respiratory | Generally not required if work is performed in a well-ventilated area or a chemical fume hood.[2] Avoid breathing dust.[3] | For significant dust generation or large spills, a NIOSH/MSHA-approved respirator is necessary.[1] |

Operational Plan: Step-by-Step Handling Protocol

Follow this procedure to ensure the safe handling of this compound from receipt to use.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a space with local exhaust ventilation.[1]

  • Ensure the work surface is clean and uncluttered.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound from storage.

  • Have a spill kit and emergency contact information readily accessible.

Step 2: Donning PPE

  • Put on all required PPE as specified in the table above before handling the container.

Step 3: Weighing and Solution Preparation

  • Retrieve this compound from its designated storage location (-10°C to -25°C).

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood.

  • Handle the powder carefully to avoid creating dust.[2][3]

  • Close the container tightly immediately after use.[1][2]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Step 4: Post-Handling Procedures

  • Clean all equipment and the work area thoroughly after use.

  • Remove PPE carefully, avoiding contamination of skin or clothing. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after work is complete.[2]

  • Return the this compound container to its proper storage location.

Emergency Procedures

In the event of an exposure or spill, follow these immediate procedural steps.

First Aid Measures

Exposure RouteAction
Inhalation Move the affected person to fresh air immediately.[1][3] If symptoms like respiratory irritation persist, seek medical attention.[1]
Skin Contact Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] Remove all contaminated clothing.[1] If skin irritation continues, consult a physician.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present.[1] Keep the eye wide open while rinsing.[1] Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water and then drink plenty of water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Accidental Release (Spill) Protocol

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]

  • Clean-Up:

    • Wearing the appropriate spill-response PPE, gently sweep up the spilled material. Avoid actions that create dust.[2]

    • Place the swept-up material and any contaminated cleaning supplies into a suitable, labeled container for chemical waste disposal.[1][2]

  • Decontaminate: After the bulk material is removed, clean the contaminated surface thoroughly. Traces can be flushed with water.[1]

  • Prevent Environmental Release: Do not allow the spilled product or cleaning run-off to enter drains, sewers, or waterways.[1]

Disposal Plan

This compound and materials contaminated with it must be treated as hazardous chemical waste.[4] Adherence to institutional and local regulations is mandatory.

Procedure for Disposal:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste.[4] They must be collected in an approved, sealed, and labeled container.

  • Avoid Drains: Do not dispose of this compound powder or solutions down the drain.[1][4] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[4]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on the collection, storage, and disposal of antibiotic waste.[4] The preferred method of destruction for pharmaceutical waste is high-temperature incineration.[5]

This compound Handling and Disposal Workflow

G This compound Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Area (Fume Hood) don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe retrieve 3. Retrieve this compound from Storage don_ppe->retrieve weigh 4. Weigh & Prepare Solution (Avoid Dust) retrieve->weigh clean_area 5. Clean Equipment & Area weigh->clean_area spill Spill / Exposure Event weigh->spill doff_ppe 6. Doff PPE & Wash Hands clean_area->doff_ppe collect_waste 7. Collect Contaminated Materials in Labeled Hazardous Waste Bin doff_ppe->collect_waste dispose_waste 8. Arrange for EHS Pickup & Incineration collect_waste->dispose_waste emergency_proc Follow Emergency Procedures (First Aid / Spill Cleanup) spill->emergency_proc emergency_proc->collect_waste Dispose of cleanup materials

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midecamycin
Reactant of Route 2
Midecamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.